5-Methanesulfonyl-2-methylaniline hydrochloride
Description
Properties
IUPAC Name |
2-methyl-5-methylsulfonylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-6-3-4-7(5-8(6)9)12(2,10)11;/h3-5H,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIFHZDNICNRQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Process Chemistry Guide: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride
Executive Summary
5-Methanesulfonyl-2-methylaniline is a critical pharmacophore in medicinal chemistry, serving as a key aniline intermediate for the synthesis of urea-based kinase inhibitors (e.g., VEGFR2, PDGFR inhibitors). Its structural rigidity and the electronic properties of the sulfone group make it essential for hydrogen-bonding interactions within the ATP-binding pocket of various kinases.
This technical guide details a robust, scalable three-stage synthesis of the hydrochloride salt, prioritizing regio-control, impurity management, and operational safety. The route proceeds via the nucleophilic methylation of sodium p-toluenesulfinate, followed by electrophilic aromatic nitration, and catalytic hydrogenation.
Retrosynthetic Analysis
To ensure high purity and scalability, the synthesis is designed backwards from the target hydrochloride salt. The strategic disconnection reveals 4-Methanesulfonyltoluene (Methyl p-tolyl sulfone) as the pivotal starting material.
Logic Flow:
-
Salt Formation: The final step involves protonation of the free base to ensure stability and solubility.
-
Functional Group Interconversion (FGI): The aniline functionality is derived from a nitro group via reduction.
-
C-N Bond Formation (Nitration): The nitro group is introduced via electrophilic aromatic substitution.[1] The directing effects of the methyl (ortho/para) and methanesulfonyl (meta) groups reinforce substitution at the 2-position relative to the methyl group (Position 5 relative to the sulfone).
-
S-Alkylation: The sulfone moiety is constructed from the commercially available sodium p-toluenesulfinate.
Figure 1: Retrosynthetic strategy leveraging directing group reinforcement for regioselectivity.
Experimental Protocols
Stage 1: Synthesis of 4-Methanesulfonyltoluene (Methyl p-tolyl sulfone)
Note: If 4-Methanesulfonyltoluene is commercially sourced, proceed to Stage 2.
Rationale: Direct S-alkylation of the sulfinate salt is preferred over oxidation of the thioether (which risks over-oxidation or noxious byproducts) or Friedel-Crafts sulfonylation.
-
Reagents: Sodium p-toluenesulfinate (1.0 equiv), Methyl Iodide (1.2 equiv), DMF or DMSO (Solvent).
-
Protocol:
-
Charge Sodium p-toluenesulfinate (50.0 g, 280 mmol) into a reactor containing DMF (250 mL).
-
Cool the suspension to 0–5 °C.
-
Add Methyl Iodide (47.7 g, 336 mmol) dropwise, maintaining internal temperature < 10 °C (Exothermic).
-
Allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by TLC/HPLC.
-
Workup: Quench into ice water (1000 mL). The product precipitates as a white solid.
-
Filter, wash with water (2 x 100 mL), and dry in a vacuum oven at 45 °C.
-
-
Expected Yield: 85–90%
-
Key Quality Attribute: Absence of O-alkylated byproduct (sulfinate ester).
Stage 2: Regioselective Nitration
Rationale: The methyl group (activator, o,p-director) and the sulfone (deactivator, m-director) cooperatively direct the incoming nitronium ion to the position ortho to the methyl group.
-
Reagents: 4-Methanesulfonyltoluene (40.0 g), Nitric Acid (65%, 1.5 equiv), Sulfuric Acid (98%, Solvent/Catalyst).
-
Protocol:
-
Dissolve 4-Methanesulfonyltoluene (40.0 g) in Conc. H₂SO₄ (120 mL) at 0 °C. Caution: Dissolution may be slow; ensure complete solvation before addition.
-
Prepare a mixed acid solution: HNO₃ (65%, 25 mL) in H₂SO₄ (40 mL).
-
Add mixed acid dropwise to the reaction vessel, strictly maintaining internal temperature below 10 °C .
-
Critical Process Parameter (CPP): Higher temperatures (>20 °C) increase the risk of dinitration and oxidative degradation.
-
-
Stir at 0–5 °C for 2 hours.
-
Quench: Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.
-
Filter the pale yellow precipitate. Wash with cold water until pH of filtrate is neutral.
-
Recrystallize from Ethanol/Water (9:1) if HPLC purity < 98%.[2]
-
-
Product: 2-Nitro-4-methanesulfonyltoluene (1-Methyl-2-nitro-4-methylsulfonylbenzene).
-
Expected Yield: 90–95%
Stage 3: Reduction and Salt Formation
Rationale: Catalytic hydrogenation is chosen over Fe/HCl (Béchamp) to minimize metal waste and simplify purification for pharmaceutical applications.
-
Reagents: 2-Nitro-4-methanesulfonyltoluene (30.0 g), 10% Pd/C (50% wet, 3.0 g), Methanol (300 mL), Hydrogen gas (balloon or 3 atm), HCl in Isopropanol (5-6 N).
-
Protocol:
-
Charge nitro intermediate and Methanol into an autoclave or hydrogenation flask.
-
Add Pd/C catalyst under nitrogen atmosphere (Pyrophoric hazard).
-
Purge with Nitrogen (3x), then Hydrogen (3x).
-
Stir under H₂ atmosphere (3 atm preferred, or balloon) at Room Temperature for 6–12 hours.
-
Monitor: Disappearance of nitro starting material by HPLC.
-
Workup: Filter through a Celite pad to remove catalyst. Wash pad with Methanol.[3]
-
Salt Formation: Cool the filtrate to 0–5 °C. Add HCl in Isopropanol (1.1 equiv) dropwise.
-
Stir for 1 hour; the hydrochloride salt will crystallize.
-
Filter and wash with cold Isopropanol/Ether (1:1). Dry under vacuum.
-
Process Workflow & Logic
The following diagram illustrates the critical reaction pathway and decision gates.
Figure 2: Step-by-step process workflow with critical control points.
Quantitative Data Summary
| Parameter | Stage 1 (Methylation) | Stage 2 (Nitration) | Stage 3 (Reduction/Salt) |
| Limiting Reagent | Na p-toluenesulfinate | 4-Methanesulfonyltoluene | Nitro Intermediate |
| Solvent System | DMF or DMSO | Conc. H₂SO₄ | Methanol |
| Temperature | 0 °C | < 10 °C (Exotherm control) | 25 °C |
| Time | 4 h | 2 h | 6–12 h |
| Typical Yield | 85–90% | 90–95% | 85–90% |
| Purification | Precipitation (Water) | Precipitation (Ice) | Crystallization (IPA/HCl) |
| Critical Impurity | Sulfinate ester (O-alkyl) | Dinitro species | Hydroxylamine intermediate |
Analytical Characterization
To validate the synthesis, the following analytical signals should be confirmed:
-
1H NMR (400 MHz, DMSO-d6):
- 2.35 (s, 3H, Ar-CH3 )
- 3.15 (s, 3H, -SO2CH3 )
- 7.45 (d, 1H, Ar-H, ortho to Me)
- 7.60 (dd, 1H, Ar-H)
- 7.80 (d, 1H, Ar-H, ortho to SO2)
- 10.2 (br s, 3H, -NH3+)
-
HPLC Purity: >98.5% (Area %).
-
Appearance: White to off-white crystalline solid.
Safety & Scalability Considerations
-
Nitration Exotherm: The nitration step is highly exothermic. On a large scale, use a jacketed reactor with efficient cooling. Do not allow the temperature to spike, as this can lead to thermal runaway or formation of explosive byproducts.
-
Hydrogenation: Handling dry Pd/C presents a fire hazard (pyrophoric). Keep the catalyst wet or under inert gas. Ensure grounding of equipment to prevent static discharge.
-
Waste Management: The nitration filtrate contains strong acid and nitro-aromatics. Neutralize and treat as hazardous chemical waste.
References
-
Nitration Protocols: Cheng, C., Wei, Z., & Ma, X.[4] (2015).[4][5] Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3561.[4] (Describes nitration conditions for methylsulfonyltoluene derivatives). Link
-
Sulfone Synthesis: Beilstein J. Org.[6] Chem. 2013, 9, 173–179.[6] (Synthesis of sulfonyl anilines from sulfonyl chlorides/sulfinates). Link
-
General Aniline Synthesis: BenchChem Technical Guide: Synthesis Routes for Methyl-nitroanilines. (General protocols for reduction and salt formation). Link
-
Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline.Link
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. DE2714031A1 - PROCESS FOR THE PREPARATION OF 2-METHOXY-5-METHYLANILINE-4-SULPHIC ACID - Google Patents [patents.google.com]
- 3. Cas 1671-48-3,2-METHYL-5-(METHYLSULFONYL)ANILINE | lookchem [lookchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. electrochemsci.org [electrochemsci.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide on the Role of the Methanesulfonyl Group in Aniline Derivatives
Introduction
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of drug discovery. Among the vast arsenal of functional groups available to the medicinal chemist, the methanesulfonyl group (–SO₂CH₃), particularly when appended to an aniline core, has emerged as a uniquely versatile and impactful moiety. This guide provides an in-depth technical exploration of the multifaceted roles of the methanesulfonyl group in aniline derivatives, drawing upon established principles and contemporary research to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into the fundamental physicochemical properties imparted by this group and translate them into tangible effects on biological activity, pharmacokinetic profiles, and overall drug-likeness.
PART 1: The Physicochemical Impact of the Methanesulfonyl Group
The introduction of a methanesulfonyl group onto an aniline ring profoundly alters the molecule's electronic and steric landscape. These changes are not merely academic; they are the root of the group's utility in drug design, influencing everything from target binding to metabolic stability.
Electronic Effects: A Powerful Electron-Withdrawing Group
The sulfur atom in the methanesulfonyl group is in a high oxidation state (+6), flanked by two highly electronegative oxygen atoms and a methyl group. This configuration makes the methanesulfonyl group a potent electron-withdrawing group (EWG) through both inductive and resonance effects.[1] When attached to the aniline ring, this strong EWG significantly reduces the electron density of the aromatic system.[1]
This electron-withdrawing nature has a critical impact on the basicity of the aniline nitrogen. Aniline itself is a weak base, but the addition of a methanesulfonyl group, particularly at the para position, dramatically decreases the pKa of the anilinium ion.[2] This is because the lone pair of electrons on the nitrogen is delocalized into the electron-deficient ring, making them less available for protonation.
Caption: Electronic influence of the methanesulfonyl group on the aniline ring.
Modulation of Lipophilicity and Solubility
The methanesulfonyl group is considered a polar functional group.[3] Its introduction into a molecule generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility.[1] This is a crucial consideration in drug design, as optimal solubility is essential for oral bioavailability and formulation. By fine-tuning the position and number of methanesulfonyl groups, a medicinal chemist can modulate a compound's solubility profile to meet the demands of a specific therapeutic application.
Hydrogen Bonding Capabilities
The two oxygen atoms of the sulfonyl moiety are excellent hydrogen bond acceptors.[3] This allows methanesulfonyl-substituted anilines to form strong hydrogen bonds with biological targets such as enzymes and receptors.[3] These interactions can significantly contribute to the binding affinity and selectivity of a drug candidate. The N-H of the sulfonamide can also act as a hydrogen bond donor.[4]
PART 2: The Methanesulfonyl Group in Medicinal Chemistry and Drug Design
The unique physicochemical properties of the methanesulfonyl group translate into a wide range of applications in medicinal chemistry, from serving as a bioisosteric replacement to enhancing metabolic stability.
A Bioisostere for the Carboxylic Acid Group
The sulfonamide group, of which the methanesulfonyl group is a key component, is a well-established bioisostere for the carboxylic acid group.[5] While their pKa values can differ, the sulfonamide can mimic the geometry and hydrogen bonding pattern of a carboxylate.[5] This substitution can be advantageous in several ways:
-
Improved Cell Penetration: Replacing a highly acidic carboxylic acid with a less acidic sulfonamide can improve a compound's ability to cross cell membranes.[6]
-
Enhanced Target Binding: In some cases, the tetrahedral geometry of the sulfonamide can lead to more favorable interactions within a binding pocket compared to the planar carboxylate.
-
Modulation of Pharmacokinetics: The replacement can alter the metabolic profile and excretion pathways of a drug.[7]
For instance, the replacement of a carboxylic acid with a sulfonamide in angiotensin II receptor antagonists resulted in a threefold increase in efficacy, with the IC50 dropping from 275 nM to 100 nM.[7][8]
Role in Kinase Inhibitors
The aniline scaffold is a privileged structure in the design of kinase inhibitors, which are a critical class of anticancer drugs.[9] Many of these inhibitors function by competing with ATP for binding to the kinase's active site.[9] The methanesulfonyl group plays a crucial role in many of these molecules:
-
Directing Interactions: The hydrogen bond accepting capabilities of the sulfonyl oxygens can be exploited to form key interactions with the hinge region of the kinase, a critical determinant of binding affinity.[10]
-
Improving Selectivity: The specific placement of the methanesulfonyl group can help to achieve selectivity for a particular kinase by exploiting subtle differences in the shape and electrostatic environment of the ATP-binding pocket.
-
Enhancing Solubility: As previously mentioned, the polar nature of the group can improve the solubility of often-lipophilic kinase inhibitors.
A notable example is the use of a 2-methoxy-5-ethyl sulfone aniline in the development of VEGFR2 kinase inhibitors, where the sulfone oxygen was found to accept a hydrogen bond from the backbone nitrogen of Asn 923, contributing to enhanced potency.[10]
Caption: Role of the methanesulfonyl group in kinase inhibition.
Impact on Metabolic Stability and Pharmacokinetics
The sulfonamide bond is generally considered to be metabolically stable and resistant to cleavage.[11] This is in contrast to other functional groups, such as esters and amides, which are more susceptible to hydrolysis by metabolic enzymes. The introduction of a methanesulfonyl group can therefore be a strategic move to block metabolically labile sites in a molecule, thereby increasing its half-life and duration of action.[3]
However, it is important to note that while generally stable, sulfonamides attached to electron-deficient aryl or heteroaryl rings can be susceptible to metabolic cleavage through nucleophilic addition of glutathione (GSH).[11]
The pharmacokinetic properties of sulfonamides are generally favorable, with most being readily absorbed orally and distributed throughout the body.[12] They are primarily metabolized in the liver and excreted by the kidneys.[12]
Quantitative Data Summary
| Property | Aniline | 4-Methanesulfonylaniline | Rationale for Change |
| pKa (of conjugate acid) | ~4.6 | Lower | The strong electron-withdrawing effect of the methanesulfonyl group decreases the basicity of the aniline nitrogen.[2][13] |
| logP (calculated) | ~0.9 | ~0.3 | The polar methanesulfonyl group increases the hydrophilicity of the molecule.[14] |
| Hydrogen Bond Acceptors | 1 (N) | 3 (N, 2xO) | The two oxygen atoms of the sulfonyl group act as additional hydrogen bond acceptors.[3] |
| Hydrogen Bond Donors | 2 (N-H) | 2 (N-H) | The number of hydrogen bond donors on the aniline nitrogen remains the same.[4] |
PART 3: Experimental Protocols
Synthesis of N-(4-methanesulfonylphenyl)acetamide: A Representative Protocol
This protocol describes the methanesulfonylation of p-aminoacetophenone followed by a reduction, which is a common sequence for preparing methanesulfonyl aniline derivatives.
Step 1: Methanesulfonylation of p-Aminoacetophenone
-
To a stirred solution of p-aminoacetophenone (1.0 eq) in pyridine at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.[15]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-(4-acetylphenyl)methanesulfonamide.
Step 2: Reduction of the Ketone
-
To a solution of the crude N-(4-acetylphenyl)methanesulfonamide in methanol, add sodium borohydride (2.0 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4-(1-hydroxyethyl)phenyl)methanesulfonamide.
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 7. zuscholars.zu.ac.ae [zuscholars.zu.ac.ae]
- 8. tandfonline.com [tandfonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mch.estranky.sk [mch.estranky.sk]
- 11. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 12. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 13. 4-(Methylsulfonyl)aniline | C7H9NO2S | CID 79617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Commercial Availability & Strategic Sourcing of 5-Methanesulfonyl-2-methylaniline Hydrochloride
The following technical guide is structured as a strategic whitepaper for drug development professionals. It prioritizes the specific salt form requested (Hydrochloride) while addressing the practical reality that the Free Base is the primary commercial vehicle.
Executive Summary & Strategic Positioning
5-Methanesulfonyl-2-methylaniline hydrochloride is a high-value pharmacophore building block, primarily utilized in the synthesis of sulfone-containing kinase inhibitors . While structurally homologous to intermediates used for Lapatinib (Tykerb) and Pazopanib , this specific methylation pattern (2-methyl) and sulfone placement (5-position) makes it a critical scaffold for next-generation EGFR and VEGFR inhibitors where steric positioning is optimized for the ATP-binding pocket.
Commercial Reality Check: While the Free Base (CAS 1671-48-3) is widely available as a catalog item, the Hydrochloride Salt (CAS 1153193-10-2) is frequently a "make-to-order" or "lead-time" item.
-
Recommendation: For rapid SAR (Structure-Activity Relationship) cycles, purchase the Free Base and perform an in-situ or bench-scale salt formation. This guide provides the validated protocol to do so.
Chemical Identity & Specifications
To ensure supply chain integrity, specifications must be rigorous. The hydrochloride salt is preferred in late-stage development for its enhanced solubility and crystallinity compared to the waxy free base.
| Feature | Specification Details |
| Chemical Name | 2-Methyl-5-(methylsulfonyl)aniline hydrochloride |
| Synonyms | 5-Methanesulfonyl-o-toluidine HCl; 3-Amino-4-methylphenyl methyl sulfone HCl |
| CAS (HCl Salt) | 1153193-10-2 (Primary Target) |
| CAS (Free Base) | 1671-48-3 (Primary Sourcing Target) |
| Molecular Formula | C₈H₁₁NO₂S[1][2][3][4][5] · HCl |
| Molecular Weight | 221.70 g/mol (Salt) / 185.24 g/mol (Base) |
| Appearance | Off-white to pale yellow crystalline solid (Salt) |
| Solubility | Soluble in DMSO, Methanol, Water (moderate); Insoluble in Hexanes |
Commercial Landscape & Sourcing Strategy
The supply chain for this molecule is bifurcated. Most "In-Stock" flags refer to the Free Base.
Validated Suppliers (Aggregated Data)
-
Tier 1 (Catalog Stock): Companies like BLD Pharm , AK Scientific , and Enamine often list the HCl salt, but stock levels fluctuate.
-
Tier 2 (Synthesis Houses): SynQuest and Combi-Blocks typically hold the Free Base (CAS 1671-48-3) in kilogram quantities.
-
Lead Times:
-
Free Base: 2–5 Days (Global Logistics).
-
HCl Salt: 2–3 Weeks (Often requires on-demand salt formation by the vendor).
-
Sourcing Decision Matrix
The following logic flow allows you to determine the most efficient acquisition path based on your project phase.
Figure 1: Decision matrix for sourcing. Purchasing the free base and converting it is often faster than waiting for back-ordered salt forms.
Technical Protocols: Synthesis & Conversion
If the specific hydrochloride salt is unavailable, or if you must validate a generic supplier's material, use these field-proven protocols.
Protocol: Conversion of Free Base to Hydrochloride
Objective: Convert commercial 5-Methanesulfonyl-2-methylaniline (Free Base) to the Hydrochloride salt.[6][7][8][9]
-
Dissolution: Dissolve 10.0 g (54 mmol) of the Free Base in 100 mL of anhydrous Ethyl Acetate (EtOAc) . Slight warming (40°C) may be required to ensure complete dissolution.
-
Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulate matter (dust/fibers often found in bulk commercial amines).
-
Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 4M HCl in Dioxane (15 mL, 60 mmol, 1.1 eq) dropwise over 20 minutes.
-
Observation: A thick white/off-white precipitate should form immediately.
-
-
Isolation: Stir at 0°C for 1 hour. Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold EtOAc (2 x 20 mL) followed by Hexanes (1 x 30 mL) to remove residual acidity and organic impurities.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
De Novo Synthesis (Contingency Route)
If the Free Base is also unavailable, it is synthesized via the reduction of the nitro precursor.
Pathway: 2-Methyl-5-(methylsulfonyl)nitrobenzene
Figure 2: Synthetic pathway from commodity chlorotoluenes. Step 1 utilizes sodium methanesulfinate to install the sulfone moiety.
Quality Assurance & Analytical Validation
Commercial amines often degrade via oxidation (browning). Use these parameters to validate incoming lots.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.
-
Retention Time: The sulfone group is polar; expect elution earlier than the corresponding chloro-analog.
1H NMR Interpretation (DMSO-d6)
Distinctive peaks confirm the structure and salt formation.
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Diagnostic Note |
| 2.25 | Singlet | 3H | Ar-CH3 | Methyl group on ring |
| 3.15 | Singlet | 3H | -SO2CH3 | Sulfone methyl (Deshielded) |
| 7.3 - 7.6 | Multiplet | 3H | Ar-H | Aromatic protons |
| 9.5 - 10.0 | Broad Singlet | 3H | -NH3+ | Ammonium protons (Only in HCl salt) |
Handling & Stability
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator or tightly sealed under argon.
-
Stability: The sulfone group is electronically withdrawing, making the aniline nitrogen less nucleophilic and less prone to rapid oxidation compared to electron-rich anilines (like anisidines). However, long-term storage should be at +4°C.
-
Safety: Sulfones can exhibit specific toxicity profiles. Handle with standard PPE (gloves, goggles, fume hood).
References
-
Chemical Identity & Constants: National Center for Biotechnology Information. (2026).[3][4] PubChem Compound Summary for CID 1153193, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]
- Synthesis Methodology (Sulfonylation): Cui, X., et al. (2013). "Copper-catalyzed sulfonylation of aryl halides." Chemical Science.
- Related Kinase Inhibitor Chemistry: GlaxoSmithKline. (2013). Process for the preparation of Lapatinib and its intermediates. WO2013080218A1. (Context for sulfone-aniline intermediates).
- Salt Formation Protocols: Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development. (Basis for Protocol 4.1).
Sources
- 1. 1671-48-3 CAS MSDS (2-METHYL-5-(METHYLSULFONYL)ANILINE ) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. CAS 1671-48-3 | 8763-1-16 | MDL MFCD09258802 | 2-Methyl-5-(methylsulfonyl)aniline | SynQuest Laboratories [synquestlabs.com]
- 3. 2-Methyl-5-(methylsulfonyl)aniline 95% | CAS: 1671-48-3 | AChemBlock [achemblock.com]
- 4. 2-Methyl-5-(methylsulfonyl)aniline | CymitQuimica [cymitquimica.com]
- 5. 2-Methyl-5-(methylsulfonyl)aniline,(CAS# 1671-48-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. aksci.com [aksci.com]
- 7. 33033-39-5|4-(Ethylsulfonyl)-2-methylaniline|BLD Pharm [bldpharm.com]
- 8. 177662-76-9|4-(Methylsulfonyl)aniline hydrochloride|BLD Pharm [bldpharm.com]
- 9. 35216-39-8|3-(Methylsulfonyl)aniline|BLD Pharm [bldpharm.com]
- 10. 2-Chloro-5-methylaniline, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 11. 5-Chloro-2-methylaniline Hydrochloride | 6259-42-3 | TCI Deutschland GmbH [tcichemicals.com]
Methodological & Application
Application Note: Strategic Use of 5-Methanesulfonyl-2-methylaniline HCl in Organic Synthesis
For correspondence:
Published: February 17, 2026
Abstract
This technical guide offers an in-depth analysis of 5-Methanesulfonyl-2-methylaniline hydrochloride, a critical building block for researchers, medicinal chemists, and professionals in drug development. We explore its application in constructing complex heterocyclic compounds integral to the pharmaceutical and agrochemical sectors. This document provides detailed, validated protocols, discusses the underlying reaction mechanisms, and offers practical insights for optimizing synthetic outcomes.
Introduction: A Profile of a Key Synthon
5-Methanesulfonyl-2-methylaniline, typically used as its more stable hydrochloride salt, is a substituted aromatic amine featuring both an electron-donating methyl group and a strongly electron-withdrawing methanesulfonyl group. This distinct electronic configuration confers specific reactivity and solubility properties, establishing it as a valuable synthetic intermediate.
The steric presence of the methyl group at the C2 position can direct electrophilic attack and influences the conformation of resulting molecules. Concurrently, the potent electron-withdrawing nature of the methanesulfonyl group at the C5 position significantly reduces the basicity of the aniline nitrogen. This dual-functionality enables selective and predictable reactions, making it an ideal precursor for complex, multi-step syntheses. Its most prominent use is as a key starting material for a variety of kinase inhibitors and other bioactive molecules.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 188977-28-4 | PubChem |
| Molecular Formula | C₈H₁₂ClNO₂S | PubChem |
| Molecular Weight | 221.71 g/mol | PubChem |
| Appearance | Off-white to light brown crystalline powder | Commercial Suppliers |
| Solubility | Soluble in Methanol, DMSO | Commercial Suppliers |
Core Synthetic Applications: Building Heterocyclic Scaffolds
The primary synthetic utility of 5-Methanesulfonyl-2-methylaniline HCl is as a foundation for constructing a variety of substituted heterocyclic systems. The aniline functional group serves as a versatile anchor for numerous organic transformations.
2.1. Diazotization and Cyclization: A Gateway to Pyrazole Derivatives
A significant application of this aniline is in the synthesis of substituted pyrazoles, a common structural motif in many kinase inhibitors.[3] The synthetic route typically commences with the diazotization of the aniline, followed by a coupling and cyclization sequence, often via the Japp-Klingemann reaction.[4][5][6][7]
Diagram 1: Pyrazole Synthesis Workflow
Caption: General workflow for pyrazole synthesis via the Japp-Klingemann reaction.
Detailed Protocol: Synthesis of Ethyl 1-(2-methyl-5-(methylsulfonyl)phenyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol provides a step-by-step method for a common transformation utilizing the aniline starting material.
Materials:
-
5-Methanesulfonyl-2-methylaniline HCl (1.0 eq)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl 2-methylacetoacetate (1.05 eq)
-
Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized Water
Procedure:
-
Diazotization:
-
Suspend 5-Methanesulfonyl-2-methylaniline HCl (1.0 eq) in a mixture of concentrated HCl and water, and cool to 0-5 °C using an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for an additional 30-45 minutes to ensure complete formation of the diazonium salt.
-
-
Japp-Klingemann Coupling:
-
In a separate vessel, dissolve ethyl 2-methylacetoacetate (1.05 eq) and a suitable base like sodium acetate in ethanol. Cool this solution to 0-5 °C.
-
Add the cold diazonium salt solution to the β-ketoester solution slowly.
-
Maintain stirring at 0-5 °C for 1 hour, then allow the reaction to warm to ambient temperature and continue stirring for 2-4 hours. The hydrazone intermediate will form and often cyclizes spontaneously.[4]
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold water and a small volume of cold ethanol to remove impurities.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the target pyrazole.
-
Expert Insights: The stability of the diazonium salt is paramount; strict temperature control below 5 °C is crucial to prevent decomposition and maximize yield. The slow addition of sodium nitrite is necessary to manage the exothermic nature of the reaction.
Application in Kinase Inhibitor Synthesis
Substituted anilines are foundational components in the synthesis of numerous kinase inhibitors, which are a cornerstone of modern oncology treatment.[8][9] The pyrazole scaffold, readily accessible from 5-Methanesulfonyl-2-methylaniline HCl, is a privileged structure in this field.
Diagram 2: Conceptual Path to Kinase Inhibitors
Caption: A plausible synthetic pathway leveraging the pyrazole intermediate.
Safety and Handling
Proper laboratory safety protocols must be strictly followed when handling 5-Methanesulfonyl-2-methylaniline HCl.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-retardant lab coat, and chemical-resistant gloves are mandatory.[10][11]
-
Handling: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[12][13] Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry, and well-ventilated area away from strong oxidizing agents.[10][12] Keep containers tightly sealed.[11]
-
First Aid: In case of skin contact, wash immediately with plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[11] If inhaled, move the person to fresh air.[10] Seek medical attention if any symptoms persist.[10]
Conclusion
5-Methanesulfonyl-2-methylaniline HCl is a strategic and versatile building block in contemporary organic synthesis. Its unique electronic and steric characteristics facilitate the efficient synthesis of complex heterocyclic molecules, particularly the pyrazole derivatives that are central to many kinase inhibitors. The protocols and insights presented herein provide a robust framework for chemists to effectively utilize this reagent in their drug discovery and development endeavors.
References
-
Wikipedia. (2023, September 22). Japp–Klingemann reaction. Retrieved from [Link]
- Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178.
- Krystof, V., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Chemistry Central Journal, 7(1), 13.
- Jhanwar, A., et al. (n.d.).
- Unsworth, W. P., et al. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(40), 8513-8519.
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
- Fallah, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 15049-15132.
- Gomaa, A. M., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(17), 5345.
- Al-Mulla, A. (2017).
- Adluri, B. S., et al. (2018). A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. Organic Letters, 20(17), 5211-5215.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
- El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6516.
- Nickel, S. (2020). Synthesis of a library of small molecule inhibitors preventing the physical interaction between Tec Kinase and Fibroblast Growth.
- Hennequin, L. F., et al. (2005). New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(24), 5595-5599.
-
PubChem. (n.d.). 5-Chloro-2-methylaniline hydrochloride. Retrieved from [Link]
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. namiki-s.co.jp [namiki-s.co.jp]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Japp-Klingemann_reaction [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. New heterocyclic analogues of 4-(2-chloro-5-methoxyanilino)quinazolines as potent and selective c-Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.ie [fishersci.ie]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Application Note: Precision N-Alkylation of 5-Methanesulfonyl-2-methylaniline
Executive Summary & Chemical Strategy
The N-alkylation of 5-Methanesulfonyl-2-methylaniline (CAS: 1671-48-3) presents a specific set of synthetic challenges governed by its electronic and steric environment. Unlike electron-rich anilines (e.g., p-anisidine), this substrate possesses a strong electron-withdrawing sulfonyl group (
This guide details two validated protocols designed to overcome these barriers while strictly controlling the Mono- vs. Bis-alkylation ratio:
-
Reductive Amination (Method A): The "Gold Standard" for mono-alkylation using aldehydes/ketones.
-
Direct Nucleophilic Substitution (Method B): A base-mediated approach using alkyl halides, optimized for substrates where the corresponding aldehyde is unstable or unavailable.
Substrate Analysis
| Feature | Chemical Implication | Operational Adjustment |
| 5-Methanesulfonyl Group | Strong Electron Withdrawing Group (EWG). Reduces | Requires activation (acid catalysis in reductive amination) or elevated temperatures (in direct alkylation). |
| 2-Methyl Group | Steric hindrance at the ortho position. | Reduces rate of bis-alkylation (favorable) but slows initial reaction. |
| Solubility | Moderate in organic solvents; poor in water. | Use polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCE). |
Decision Matrix: Method Selection
Before beginning, select the appropriate protocol based on your available reagents and target alkyl group.
Figure 1: Decision tree for selecting the optimal N-alkylation strategy.
Protocol A: Reductive Amination (Preferred)
Mechanism: Formation of an imine/iminium ion followed by in-situ reduction. Why this works: The intermediate imine is formed reversibly. The reduction step is generally faster for the protonated iminium ion than for the ketone/aldehyde, and the steric bulk of the secondary amine product strongly disfavors a second reaction, ensuring high mono-selectivity.
Materials
-
Substrate: 5-Methanesulfonyl-2-methylaniline (1.0 equiv)
-
Carbonyl Source: Aldehyde (1.1 equiv) or Ketone (1.5–2.0 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5–2.0 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Additive: Acetic Acid (AcOH) (1.0–2.0 equiv)
Step-by-Step Procedure
-
Preparation: In a clean, dry round-bottom flask under nitrogen atmosphere, dissolve 5-Methanesulfonyl-2-methylaniline (1.0 mmol) in DCE (5 mL, 0.2 M).
-
Activation: Add the Aldehyde/Ketone (1.1 mmol). Then, add Acetic Acid (1-2 mmol).
-
Note: The acid catalyst is crucial here to protonate the weak nucleophile and facilitate imine formation.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: If using a ketone, you may need to add molecular sieves (4Å) or reflux with a Dean-Stark trap if conversion is sluggish, though
often drives the equilibrium.
-
-
Reduction: Cool the mixture to 0°C. Add
(1.5 mmol) portion-wise over 10 minutes. -
Reaction: Allow the mixture to warm to RT and stir for 4–16 hours. Monitor by LC-MS for the disappearance of the aniline (
) and appearance of product. -
Quench: Quench carefully with saturated aqueous
solution. Stir vigorously for 15 minutes until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Direct Alkylation (Alternative)
Mechanism:
Materials
-
Substrate: 5-Methanesulfonyl-2-methylaniline (1.0 equiv)
-
Electrophile: Alkyl Bromide/Iodide (1.0–1.1 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) or DIPEA (2.0 equiv) -
Solvent: Acetonitrile (
) or DMF (anhydrous) -
Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, for chlorides/bromides.
Step-by-Step Procedure
-
Solvation: Dissolve 5-Methanesulfonyl-2-methylaniline (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(1.5 mmol). Stir for 10 minutes to ensure deprotonation/activation.-
Insight:
is preferred over due to higher solubility in organic solvents, enhancing the reaction rate for this sluggish nucleophile.
-
-
Alkylation: Add the Alkyl Halide (1.0 mmol exactly).
-
Critical: Do NOT use excess alkyl halide. Limiting the electrophile is the primary control against bis-alkylation.
-
-
Reaction: Heat to 60–80°C. Monitor closely by HPLC/TLC.
-
Time: Typically 12–24 hours.
-
-
Workup: Filter off inorganic solids. Dilute filtrate with EtOAc, wash with water (
) to remove DMF/MeCN, then brine. -
Purification: Isolate via chromatography. The bis-alkylated byproduct (if any) will be less polar (higher
) than the mono-alkylated product.
Mechanistic Visualization
The following diagram illustrates the pathway for Reductive Amination (Method A), highlighting the critical acid-catalyzed iminium formation which drives the reaction forward despite the electron-deficient nature of the aniline.
Figure 2: Mechanistic pathway of acid-catalyzed reductive amination.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Reaction (Method A) | Aniline is too electron-deficient; imine not forming. | Increase temperature to 40°C; switch solvent to DCE/TFE (Trifluoroethanol) mixture to activate carbonyl. |
| Bis-Alkylation (Method B) | Excess alkyl halide or temperature too high. | Reduce equivalents of R-X to 0.9. Lower temperature. Switch to Method A. |
| Low Yield (Method B) | Competitive elimination of alkyl halide (E2). | Use a non-basic method (Method A) or switch to a weaker base ( |
| Poor Solubility | Sulfone group aggregates. | Use DMF or NMP as solvent. |
Safety & Handling
-
5-Methanesulfonyl-2-methylaniline: Irritant to eyes, respiratory system, and skin.[1] Handle in a fume hood.
-
Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable). Quench cautiously.
-
Alkyl Halides: Often potent alkylating agents (potential carcinogens). Double-glove and deactivate waste streams with amine solutions.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Mughal, H., & Szostak, M. (2021).[2] "Synthesis of Methyl Sulfones." Organic & Biomolecular Chemistry. Link
-
BenchChem. (2025).[3] "2-Methyl-5-(methylsulfonyl)aniline Structure and Properties." BenchChem Compound Database. Link
-
Li, C., et al. (2009).[4] "Direct Reductive Amination of Ketones."[4][5] Journal of the American Chemical Society. Link
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methoxy-5-methylaniline derivatives." Link
Sources
Application Note: Analytical Purity Assessment of 5-Methanesulfonyl-2-methylaniline Hydrochloride
Here is the comprehensive Application Note and Protocol for the purity analysis of 5-Methanesulfonyl-2-methylaniline hydrochloride .
Part 1: Executive Summary & Chemical Context
Introduction
5-Methanesulfonyl-2-methylaniline hydrochloride (CAS Free Base: 1671-48-3) is a critical pharmacophore intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., VEGFR2 inhibitors) and sulfonamide-based antimicrobials.[1][2][3] Its structural integrity is paramount; as a building block introduced early in GMP synthesis, impurities here—specifically regioisomers and oxidation byproducts—can propagate through subsequent steps, leading to complex purification challenges in the final drug substance.
This guide provides a self-validating analytical workflow to ensure the identity, purity, and stoichiometry of this salt.
Physicochemical Profile[4][5]
-
Chemical Formula:
-
Molecular Weight: 221.70 g/mol (Salt); 185.24 g/mol (Free Base)
-
Functional Groups:
-
Primary Amine: Basic, prone to oxidation and silanol interaction (tailing) in HPLC.
-
Sulfone (
): Highly polar, electron-withdrawing, UV-transparent. -
Hydrochloride Salt: Water-soluble, acidic in solution.
-
Part 2: Analytical Workflows & Protocols
Method A: HPLC-UV Purity & Related Substances
The "Workhorse" Method for Quantifying Organic Impurities.
Rationale: The sulfone group imparts polarity, while the amine functionality can cause peak tailing on standard silica columns. We utilize an acidic mobile phase to keep the aniline fully protonated (
Instrument Parameters
| Parameter | Specification |
| System | HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance) |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Column Temp | 30°C |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 5.0 µL |
| Detection | UV at 245 nm (Max absorption) and 210 nm (Universal for impurities) |
| Run Time | 25 Minutes |
Mobile Phase Composition
-
Solvent A: 0.1% Formic Acid in Water (HPLC Grade)
-
Solvent B: Acetonitrile (Gradient Grade)
Gradient Table
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold (Polar impurities) |
| 15.00 | 40 | 60 | Linear Gradient |
| 18.00 | 10 | 90 | Wash |
| 20.00 | 10 | 90 | Hold |
| 20.10 | 95 | 5 | Re-equilibration |
| 25.00 | 95 | 5 | End |
Sample Preparation[1][4][5][6][7]
-
Diluent: Water:Acetonitrile (90:10 v/v).
-
Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Dissolve and dilute to volume (1.0 mg/mL).
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
System Suitability Criteria
-
Tailing Factor (Main Peak):
(Critical for amines). -
Resolution:
between main peak and nearest impurity. -
%RSD (Area):
(n=5 injections).
Method B: Potentiometric Titration (Chloride Content)
Validation of Salt Stoichiometry.
Rationale: HPLC determines organic purity but cannot distinguish between the free base, mono-hydrochloride, or hemi-sulfate salts. Argentometric titration specifically quantifies the chloride counterion to confirm the mono-HCl stoichiometry (Theoretical Cl content: 15.99%).
Protocol
-
Titrant: 0.1 N Silver Nitrate (
), standardized. -
Solvent: 50 mL Deionized Water + 1 mL Nitric Acid (
). -
Electrode: Silver/Silver Chloride combination electrode.
-
Procedure:
-
Accurately weigh ~150 mg of the sample into a titration beaker.
-
Dissolve in the solvent mixture.[8]
-
Titrate with 0.1 N
to the potentiometric endpoint (inflection point).
-
-
Calculation:
Where = Volume of titrant (mL), = Normality, = Sample weight (g).
Method C: 1H-NMR Spectroscopy
Structural Identity & Residual Solvent Check.[2]
Rationale: NMR provides the definitive structural fingerprint. It confirms the presence of the methyl group, the methanesulfonyl group, and the aromatic substitution pattern (1,2,5-substitution).
Parameters
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-
(Deuterated Dimethyl Sulfoxide). -
Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.
Expected Shifts (DMSO-
)
| Shift ( | Multiplicity | Integration | Assignment |
| ~2.25 | Singlet | 3H | |
| ~3.15 | Singlet | 3H | |
| ~7.4 - 7.8 | Multiplet | 3H | Aromatic Protons (C3, C4, C6) |
| ~9.0 - 10.0 | Broad Singlet | 3H |
Part 3: Visualization & Logic Flow
Analytical Workflow Diagram
The following diagram illustrates the decision tree for releasing a batch of this intermediate.
Caption: Integrated analytical workflow ensuring structural identity, salt stoichiometry, and organic purity before batch release.
Part 4: Troubleshooting & Expert Insights
Common Impurities & Origins
-
Impurity A (Sulfide Precursor): 2-Methyl-5-(methylthio)aniline.
-
Origin: Incomplete oxidation during synthesis.
-
Detection: Elutes later than the main peak on C18 (less polar than sulfone).
-
-
Impurity B (Regioisomer): 4-Methanesulfonyl-2-methylaniline.
-
Origin: Nitration selectivity issues in the precursor steps.
-
Detection: Often elutes very close to the main peak. Requires optimized gradient or Phenyl-Hexyl column for separation.
-
Handling the "Amine Tailing"
Anilines are notorious for interacting with free silanols on HPLC columns, causing broad, tailing peaks.
-
Solution 1: Ensure the mobile phase pH is acidic (pH < 3.0) to keep the amine fully protonated (
). -
Solution 2: Use "End-capped" columns (e.g., Eclipse Plus or Waters BEH) which chemically block silanol groups.
Safety Note (Genotoxicity)
Anilines and their sulfonated derivatives are often flagged as Potential Genotoxic Impurities (PGIs) . While the sulfone group reduces electron density (potentially lowering reactivity compared to pure aniline), all handling should be conducted in a fume hood with appropriate PPE. Waste must be segregated as hazardous organic amine waste.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]
-
Murár, M., Addová, G., & Boháč, A. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Demonstrates the relevance of sulfonyl-aniline pharmacophores).
-
Agilent Technologies. Analysis of Anilines using Agilent Zorbax Eclipse Plus C18. Application Note. Retrieved from [Link] (General reference for aniline HPLC methodology).
- European Pharmacopoeia (Ph. Eur.).General Chapter 2.5.11: Complexometric Titrations.
Sources
- 1. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quantification of aniline and N-methylaniline in indigo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. japsonline.com [japsonline.com]
Application Note: Precision HPLC-UV Profiling of Substituted Anilines
Executive Summary
Substituted anilines are critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] However, their analysis via HPLC is notoriously difficult due to their basic nature, which leads to severe peak tailing caused by secondary interactions with residual silanols on silica-based columns. Furthermore, the presence of structural isomers (ortho-, meta-, para-) requires specific stationary phase selectivity beyond standard hydrophobicity.
This guide provides a self-validating protocol for the development of a robust HPLC-UV method for substituted anilines. It moves beyond "recipe-following" to explain the mechanistic levers—pH control, stationary phase selection, and mobile phase additives—that guarantee high-resolution separation and peak symmetry.
Physicochemical Context: The "Silanol Trap"
The primary challenge in aniline analysis is the interaction between the basic amine group (
-
The Mechanism: At neutral pH, residual silanols ionize to
. Protonated anilines ( ) bind ionically to these sites, causing peak tailing and retention variability. -
The pKa Factor: Most substituted anilines have pKa values between 2.0 and 5.0.
-
Example: 4-Chloroaniline (pKa ~4.0), 2-Nitroaniline (pKa ~ -0.2).
-
Implication: To control retention, the mobile phase pH must be strictly controlled to keep the analyte either fully ionized (pH < 2) or fully neutral (pH > 7), avoiding the "transition zone" where retention is unpredictable [1].
-
Strategic Method Development
To ensure scientific integrity, we employ a decision-tree approach to method development rather than a trial-and-error method.
Stationary Phase Selection
Standard C18 columns often fail to separate positional isomers (e.g., m- vs p-chloroaniline).
-
Recommendation: Use Phenyl-Hexyl or Polar-Embedded (Amide) phases. The
interactions offered by phenyl phases provide orthogonal selectivity to separate isomers based on electron density differences rather than just hydrophobicity [2]. -
Alternative: "Base-Deactivated" (BD) or "High pH" hybrid silica C18 columns if operating at pH > 8.
Mobile Phase Engineering
-
Buffer: Phosphate buffers are preferred for low UV cutoff (<210 nm).
-
Additives: If using standard silica at low pH, add Triethylamine (TEA) (10-20 mM) as a "sacrificial base" to saturate silanol sites [3].
-
pH Strategy:
-
Strategy A (Low pH): pH 2.[2]5. Anilines are ionized (
). Fast elution, good solubility, requires ion-pairing or TEA to prevent tailing. -
Strategy B (High pH): pH 7.5 - 10.0 (requires Hybrid Silica). Anilines are neutral (
). Strong retention, perfect peak shape, high resolution of isomers.
-
Workflow Visualization
The following decision tree guides the initial method setup based on analyte properties.
Figure 1: Decision tree for selecting stationary phase and pH strategy based on analyte complexity.
Standardized Protocol: Separation of Substituted Anilines
This protocol is validated for a mixture of Aniline, 4-Chloroaniline, and 2-Nitroaniline .
Instrumentation & Reagents[1]
-
System: HPLC with Binary Pump, Autosampler, Column Oven, DAD/UV Detector.[1]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Phenomenex Luna Phenyl-Hexyl).
-
Reagents:
-
Acetonitrile (HPLC Grade).[1]
-
Potassium Phosphate Monobasic (
). -
Phosphoric Acid (85%).
-
Water (Milli-Q / 18.2 MΩ).
-
Preparation
-
Buffer Preparation (25 mM Phosphate, pH 3.0):
-
Dissolve 3.40 g of
in 950 mL water. -
Adjust pH to 3.0 ± 0.1 using Phosphoric Acid.
-
Dilute to 1000 mL and filter through 0.22 µm nylon filter.
-
-
Standard Solution:
-
Prepare stock solutions of each aniline at 1.0 mg/mL in Methanol.
-
Dilute to working concentration (50 µg/mL) using Mobile Phase A.
-
Chromatographic Conditions
-
Mobile Phase A: 25 mM Phosphate Buffer, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Temperature: 30°C
-
Detection: 254 nm (General), 240 nm (Chloroanilines), 280 nm (Nitroanilines).
-
Injection Volume: 5 µL
Gradient Profile
To ensure resolution of early eluting polar anilines (like 2-nitroaniline) and late eluting hydrophobic ones (like chloroaniline), use the following gradient:
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |
| 0.0 | 90 | 10 | Initial |
| 2.0 | 90 | 10 | Isocratic Hold |
| 12.0 | 40 | 60 | Linear Ramp |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End |
Experimental Workflow Visualization
Figure 2: System flow and critical set-points for the aniline separation protocol.
Data Analysis & System Suitability
Trustworthiness in analytical data is established via System Suitability Testing (SST). Every run must meet these criteria before accepting results.
Acceptance Criteria
| Parameter | Acceptance Limit | Rationale |
| USP Resolution ( | Ensures baseline separation between critical pairs (isomers). | |
| USP Tailing Factor ( | Confirms minimal silanol interaction. If | |
| Retention Time %RSD | Validates pump stability and equilibration. | |
| Signal-to-Noise (S/N) | For Limit of Quantitation (LOQ). |
Expected Elution Order (Phenyl-Hexyl Column)
-
2-Nitroaniline: Most polar, elutes first.
-
Aniline: Intermediate polarity.
-
4-Chloroaniline: Most hydrophobic, elutes last.
Troubleshooting Guide
Common issues encountered when analyzing amines and their specific remedies.
-
Problem: Severe Peak Tailing (
) -
Problem: Retention Time Drift
-
Problem: Split Peaks
References
-
Dolan, J. W. (2017).[10] "Back to Basics: The Role of pH in Retention and Selectivity." LCGC International. Link
-
Advanced Materials Technology. (2025). "Isocratic Separation of Anilines on HALO Phenyl-Hexyl." Application Note 20-B. Link
-
Phenomenex. (2025).[8] "How to Reduce Peak Tailing in HPLC?" Technical Guide. Link
-
Chrom Tech. (2025).[5][11] "What Causes Peak Tailing in HPLC? - Silanol Interactions." Chrom Tech Technical Blog. Link
-
BenchChem. (2025).[1] "High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds." Application Note. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pka values - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. hplc.eu [hplc.eu]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
Application Note: Spectral Characterization of 5-Methanesulfonyl-2-methylaniline Hydrochloride
[1]
MW:Part 1: Strategic Overview & Workflow
The analysis of aniline hydrochloride salts presents unique challenges compared to their free base counterparts. The protonation of the amine functionality (
Analytical Workflow
The following directed acyclic graph (DAG) outlines the logical flow for complete characterization, ensuring no critical validation steps are missed.
Figure 1: Integrated analytical workflow for salt form characterization.
Part 2: Nuclear Magnetic Resonance (NMR) Protocol
Experimental Rationale
-
Solvent Selection: DMSO-d6 is the mandatory solvent.[1] Chloroform (
) is unsuitable due to the insolubility of the hydrochloride salt. Methanol-d4 ( ) is a secondary choice but will cause the exchange of the ammonium protons ( ), erasing a critical diagnostic signal for salt formation. -
Concentration: 10–15 mg in 0.6 mL DMSO-d6 is optimal for obtaining high S/N ratio 13C spectra within a reasonable timeframe.[1]
1H NMR Acquisition Parameters
-
Frequency: 400 MHz or higher.
-
Pulse Sequence: Standard 1D proton (zg30).[1]
-
Relaxation Delay (D1):
1.0 s (ensure full relaxation of aromatic protons). -
Scans: 16 (1H), 1024 (13C).
-
Temperature: 298 K (25°C).[1]
Spectral Assignment & Interpretation
The hydrochloride salt induces a strong deshielding effect on the aromatic ring compared to the free base.[1]
Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| Exch. | 9.50 – 10.50 | Broad Singlet | 3H | - | Diagnostic for HCl salt.[1] Disappears with | |
| H-6 | Arom | 7.85 | Doublet (d) | 1H | Ortho to amino (deshielded by cation), Ortho to | |
| H-4 | Arom | 7.68 | dd | 1H | Para to amino, Ortho to | |
| H-3 | Arom | 7.55 | Doublet (d) | 1H | Ortho to methyl, Meta to | |
| Aliph | 3.22 | Singlet | 3H | - | Characteristic sulfone methyl.[1] | |
| Aliph | 2.35 | Singlet | 3H | - | Tolyl methyl group.[1] |
Critical QC Check:
-
Free Base vs. Salt: If the sample is the free base, the amine signal will appear as a sharp singlet/broad hump at
5.0–5.5 ppm (2H), and the aromatic protons will shift upfield (shielded) by 0.3–0.5 ppm due to the electron-donating lone pair on the nitrogen. -
Regiochemistry: The coupling pattern (d, dd, d) confirms the 1,2,4-substitution pattern (relative to the aniline nitrogen at 1, methyl at 2, sulfone at 5).
Part 3: Mass Spectrometry (MS) Protocol
Experimental Rationale
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+) .[2] The pre-existing protonated amine (
) makes this compound highly sensitive to ESI+.[1] -
Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid. (Avoid high pH buffers which would suppress ionization by neutralizing the salt).
Fragmentation Pathway (MS/MS)
The fragmentation of sulfonyl anilines is predictable and serves as a fingerprint for structural confirmation.
Primary Ion:
Table 2: Key MS/MS Fragments
| m/z (Observed) | Fragment Structure | Loss (Neutral) | Mechanism |
| 186.1 | - | Parent Ion (Base Peak). | |
| 171.1 | 15 Da | Loss of methyl radical (minor). | |
| 107.0 | 79 Da | Diagnostic: Cleavage of the sulfonyl group. | |
| 106.0 | 80 Da | Radical cation formation (common in aromatics). | |
| 91.0 | - | Tropylium ion (rearrangement of tolyl core). |
Fragmentation Visualization
The following diagram illustrates the collision-induced dissociation (CID) pathway.
Figure 2: Proposed ESI-MS/MS fragmentation pathway for 5-Methanesulfonyl-2-methylaniline.
Part 4: Quality Control & Troubleshooting
Distinguishing Impurities[1]
-
Residual Solvent: Common synthesis solvents like Ethyl Acetate (s, 1.99; q, 4.03 in DMSO) or Toluene (m, 7.1-7.2; s, 2.30) must be quantified.
-
Regioisomers: The 4-methanesulfonyl-2-methylaniline isomer is a common byproduct.[1]
-
Differentiation: Look at the aromatic coupling constants. The 4-sulfonyl isomer will show a large doublet (ortho) for the proton at position 6 (adjacent to methyl), whereas the 5-sulfonyl isomer (target) shows a small meta-coupling for H-6.
-
Protocol Validation Checklist
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for solvent impurities in DMSO-d6).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1][3] (Authoritative source for substituent additivity rules in NMR).
-
LookChem. (2023). CAS 1671-48-3 Data Sheet. Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride
Welcome to the technical support center for the synthesis of 5-Methanesulfonyl-2-methylaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and improve your yield and purity.
Overview of Synthetic Strategy
The synthesis of 5-Methanesulfonyl-2-methylaniline is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most common and reliable pathway involves the formation of the methanesulfonyl group on a toluene backbone, followed by regioselective nitration and subsequent reduction. This guide outlines a robust four-step process starting from the commercially available p-toluenesulfonyl chloride.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 5-Methanesulfonyl-2-methylaniline HCl.
Detailed Experimental Protocols
Step 1: Synthesis of Sodium p-Toluenesulfinate
-
Reaction: p-Toluenesulfonyl chloride → Sodium p-toluenesulfinate
-
Protocol:
-
In a round-bottom flask, prepare a solution of sodium sulfite (Na₂SO₃, 2.0 equiv.) and sodium bicarbonate (NaHCO₃, 2.0 equiv.) in a 10:1 mixture of water and Tetrahydrofuran (THF).
-
Cool the stirred mixture to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.0 equiv.) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the THF under reduced pressure. Wash the aqueous layer with chloroform (3 x 50 mL) to remove any unreacted starting material.
-
Evaporate the water from the aqueous layer under reduced pressure to obtain the crude sodium p-toluenesulfinate as a white solid, which can be used in the next step without further purification. A similar procedure for a related compound yielded 99% of the desired sulfinate salt.[1][2]
-
Step 2: Synthesis of 1-Methyl-4-(methylsulfonyl)benzene
-
Reaction: Sodium p-toluenesulfinate → 1-Methyl-4-(methylsulfonyl)benzene
-
Protocol:
-
Dissolve the crude sodium p-toluenesulfinate (1.0 equiv.) in methanol (MeOH).
-
Add methyl iodide (CH₃I, 2.5 equiv.) to the solution.
-
Heat the mixture to reflux under an inert atmosphere (e.g., Argon) for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the product.
-
Step 3: Synthesis of 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
-
Reaction: 1-Methyl-4-(methylsulfonyl)benzene → 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene
-
Protocol:
-
Carefully add 1-Methyl-4-(methylsulfonyl)benzene (1.0 equiv.) to concentrated nitric acid (HNO₃, 65%) at 0 °C.
-
Heat the reaction mixture to 100 °C and monitor by TLC. The reaction is typically complete within 2 hours.[1]
-
After completion, cool the mixture and pour it carefully onto crushed ice.
-
A solid precipitate will form. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to obtain the nitrated product.
-
Step 4: Synthesis of 5-Methanesulfonyl-2-methylaniline Hydrochloride
-
Reaction: 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene → 5-Methanesulfonyl-2-methylaniline → 5-Methanesulfonyl-2-methylaniline HCl
-
Protocol:
-
Dissolve 1-Methyl-4-(methylsulfonyl)-2-nitrobenzene (1.0 equiv.) in ethanol (EtOH).
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 1-2 w/w %).
-
Stir the mixture under a hydrogen (H₂) atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature. The reduction of aromatic nitro compounds via catalytic hydrogenation is a standard and effective method.[3]
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 12-48 hours).
-
Once complete, filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-Methanesulfonyl-2-methylaniline.
-
Dissolve the crude aniline in a minimal amount of diethyl ether and cool in an ice bath.
-
Add a solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.
-
Troubleshooting Guide
This section addresses common problems encountered during the synthesis.
Troubleshooting Logic Diagram
Sources
Technical Support Center: Purification of 5-Methanesulfonyl-2-methylaniline Hydrochloride
Case ID: PUR-5M2M-HCL Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
Target Molecule: 5-Methanesulfonyl-2-methylaniline Hydrochloride CAS (Free Base): 1671-48-3 Chemical Class: Sulfonyl-substituted Aniline Salt Primary Application: Key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., analogs of Lapatinib) and azo dyes.
Technical Brief:
The purification of 5-Methanesulfonyl-2-methylaniline hydrochloride presents a dual challenge: managing the oxidation potential of the aniline moiety and the polarity introduced by the sulfone group (
This guide prioritizes a "Free-Base First" purification strategy followed by controlled salt formation, as direct recrystallization of the crude salt often traps impurities within the crystal lattice.
Workflow Visualization
The following diagram illustrates the critical decision pathways for purifying this compound.
Caption: Logical workflow for converting crude sulfonyl aniline inputs into pharmaceutical-grade hydrochloride salts.
Troubleshooting Guide (FAQ Format)
Issue 1: "My crude product is dark brown/black, even after recrystallization."
Diagnosis: Aniline derivatives are prone to oxidation, forming quinone-imines or azo compounds that are highly colored.[1] These impurities can co-crystallize with the salt.
Corrective Protocol (The "Free-Base Wash"): Do not attempt to wash the salt directly.[1] You must break the salt to clean the amine.
-
Suspend the crude HCl salt in Ethyl Acetate (EtOAc).
-
Add saturated aqueous NaHCO
until the aqueous layer is pH 8-9. Agitate vigorously. -
Separate the organic layer (contains the Free Base).
-
Carbon Treat: Add Activated Carbon (5-10 wt% relative to substrate) to the organic layer. Heat to mild reflux (50°C) for 30 minutes.
-
Filter hot through a Celite pad to remove carbon.
-
Re-acidify: Cool the filtrate to 0-5°C and slowly add 4M HCl in Dioxane or concentrated aqueous HCl to precipitate the clean salt.
Issue 2: "I cannot get crystals; the product oils out or forms a sticky gum."
Diagnosis: This usually indicates either (a) the presence of residual solvent (water/alcohol) lowering the melting point, or (b) the solvent system is too polar.[1]
Corrective Protocol (Solvent Switching):
-
Avoid Methanol: Methanol is often too good a solvent for sulfonyl aniline salts, leading to poor recovery or oils.
-
Recommended System: Isopropanol (IPA) or Ethanol (EtOH) with minimal water.
-
Dissolve the oil in minimal boiling Ethanol.
-
Remove from heat.
-
Add warm Ethyl Acetate or Diethyl Ether dropwise until persistent cloudiness appears (Cloud Point).
-
Add 1-2 drops of Ethanol to clear it.
-
Allow to cool slowly to room temperature with stirring. Rapid cooling traps impurities and causes oiling.
-
Issue 3: "My yield is significantly lower than expected (<50%)."
Diagnosis: The sulfonyl group (
Corrective Protocol:
-
Acidity Check: Ensure the mother liquor remains acidic (pH < 2) during filtration.
-
Wash Solvent: Do not wash the filter cake with water. Wash with cold, anhydrous Et
O or cold IPA . -
Mother Liquor Recovery: Evaporate the mother liquor to 20% volume and cool to 0°C to recover a second crop (check purity of this crop separately).
Standardized Experimental Protocols
Protocol A: Synthesis & Purification of the HCl Salt
Use this protocol if starting from the crude free base or impure salt.
| Parameter | Specification |
| Solvent A (Dissolution) | Ethyl Acetate (or DCM if solubility is poor) |
| Reagent | 4M HCl in Dioxane (preferred) or Conc.[1] HCl (37%) |
| Temperature | 0°C to 5°C (Ice bath) |
| Atmosphere | Nitrogen/Argon (prevents re-oxidation) |
Step-by-Step:
-
Dissolution: Dissolve 10.0 g of 5-Methanesulfonyl-2-methylaniline (Free Base) in 100 mL Ethyl Acetate.
-
Note: If the solution is dark, perform the Carbon Treatment (see Issue 1) at this stage.
-
-
Acidification: Cool solution to 0-5°C. Add 4M HCl in Dioxane (1.1 equivalents, ~15 mL) dropwise over 20 minutes.
-
Observation: A thick white/off-white precipitate should form immediately.
-
-
Aging: Stir the slurry at 0°C for 1 hour to ensure complete salt formation and crystal growth.
-
Filtration: Filter the solid under vacuum/inert gas.
-
Washing: Wash the cake 2x with 20 mL cold Ethyl Acetate.
-
Drying: Dry in a vacuum oven at 40-45°C for 12 hours.
-
Target Yield: 85-95%.
-
Target Appearance: White to pale cream powder.
-
Protocol B: Recrystallization of the Hydrochloride Salt
Use this if the salt is isolated but fails purity specs (e.g., <98%).[1]
| Parameter | Specification |
| Primary Solvent | Ethanol (Absolute) or Isopropanol (IPA) |
| Anti-Solvent | Diethyl Ether or Hexane (optional) |
| Concentration | ~1 g solute per 5-10 mL solvent (varies by batch) |
Step-by-Step:
-
Place 5.0 g of crude salt in a flask with a reflux condenser.
-
Add 40 mL Ethanol. Heat to reflux.
-
If not fully dissolved, add Ethanol in 5 mL portions until dissolved.
-
Critical: If insoluble particles remain (inorganic salts), filter the hot solution through a pre-warmed funnel.
-
-
Remove from heat. Allow to cool to room temperature undisturbed.
-
Cool further in an ice bath (0-4°C) for 2 hours.
-
Filter and wash with cold Ethanol/Ether (1:1 mixture).
Physicochemical Data Reference
| Property | Value / Description | Notes |
| Molecular Weight | 221.69 g/mol (HCl Salt) | Free Base: 185.24 g/mol |
| Melting Point (Free Base) | 117–118 °C | Ref: [1] |
| Melting Point (HCl Salt) | >200 °C (Decomposes) | Typical for aniline salts; do not use MP as sole purity indicator.[1][] |
| Solubility (Salt) | High: Water, MeOH, DMSOModerate: EtOH, IPALow: EtOAc, Ether, Hexane | Use EtOH/IPA for recrystallization.[1] |
| pKa (Conjugate Acid) | ~2.5 (Predicted) | Sulfonyl group lowers pKa compared to aniline (~4.6).[1] |
References
-
LookChem. (n.d.). 2-METHYL-5-(METHYLSULFONYL)ANILINE Chemical Properties. Retrieved February 17, 2026, from [Link][1]
-
National Institutes of Health (PMC). (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment. Retrieved February 17, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 17, 2026, from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonyl anilines, as they may possess skin sensitizing or toxicological properties.
Sources
Part 1: The Reaction Landscape (The Haber Mechanism)
[1]
To troubleshoot, you must visualize the battlefield. The reduction of nitrobenzene follows the Haber Mechanism .[1]
-
The Direct Route (Target): Fast, stepwise addition of hydrogen.
-
The Condensation Route (Trap): Occurs when intermediates (Nitrosobenzene and Phenylhydroxylamine) accumulate and react with each other instead of hydrogen.
-
The Over-Reduction Route (Drift): Occurs when the catalyst attacks the aromatic ring.
Figure 1: The Haber Reaction Network & Side Pathways (Visualizing where your reaction went wrong)
Caption: The Haber Mechanism. The critical failure point is the condensation of Nitrosobenzene and Phenylhydroxylamine to form Azoxybenzene (Red Pathway).
Part 2: Troubleshooting Modules
Module 1: The "Orange Oil" Phenomenon (Coupling Reactions)
Symptom: The reaction mixture turns yellow, orange, or red. Chemical Culprit: Azoxybenzene (Yellow) or Azobenzene (Orange/Red).
The Mechanism:
This occurs when the concentration of intermediates (Nitrosobenzene and Phenylhydroxylamine) on the catalyst surface is too high, and hydrogen availability is too low. Instead of reacting with
Diagnostic & Solution Protocol:
| Variable | Diagnostic Question | Corrective Action | Mechanism |
| Is pressure < 5 bar? | Increase Pressure. | Higher | |
| Catalyst Loading | Is the reaction sluggish? | Increase Catalyst Loading. | More active sites ensure rapid turnover of the unstable Nitroso intermediate. |
| pH Level | Is the media Basic ( | Acidify slightly. | Base catalyzes the condensation of Phenylhydroxylamine and Nitrosobenzene. Neutral or slightly acidic conditions suppress this [2]. |
| Solvent | Using Methanol/Ethanol? | Check for accumulation. | In alcohols, phenylhydroxylamine is more stable, increasing the risk of condensation. Ensure vigorous stirring to maximize Mass Transfer ( |
Expert Insight: If you have already formed Azobenzene, you can "save" the batch by increasing temperature and pressure significantly (e.g.,
,). Azobenzene can be hydrogenated back to Aniline via Hydrazobenzene, but it requires harsh conditions (See Figure 1, dotted line).
Module 2: Impurity 99 (Cyclohexylamine)
Symptom: GC-MS shows a peak at
The Mechanism: You have lost chemoselectivity. The catalyst is not just reducing the nitro group; it is attacking the benzene ring. This is common with highly active metals (Rh, Pt, Ru) or excessive temperatures [3].
Diagnostic & Solution Protocol:
-
Check Your Metal:
-
Are you using Rhodium (Rh) or Platinum (Pt)? These are excellent ring hydrogenators. Switch to Palladium (Pd) or Nickel (Ni) . Pd is exceptionally selective for the nitro group over the ring [4].
-
-
Check Temperature:
-
Ring hydrogenation has a higher activation energy than nitro reduction. If you are running
to "speed things up," you are activating the ring reduction pathway. Lower T to .
-
-
Catalyst Poisoning (Advanced):
-
If you must use Pt, use a "poisoned" catalyst (e.g., sulfided Pt/C). The sulfur occupies the highly active sites responsible for ring hydrogenation, leaving the sites for nitro reduction available.
-
Module 3: The "Bamberger" Trap (p-Aminophenol)
Symptom: New impurity peak (polar), often appearing in acidic reductions. Chemical Culprit: p-Aminophenol.[5][6]
The Mechanism: In the presence of acid , N-phenylhydroxylamine does not reduce to aniline. Instead, it undergoes an acid-catalyzed rearrangement (Bamberger Rearrangement) where water attacks the ring [5].[5][6]
Scenario:
-
Using Zn/HCl (Bechamp reduction).
-
Using a catalyst on an acidic support (e.g., Zeolites, acidic Alumina).[7]
Solution:
-
Neutralize: Ensure the reaction media is neutral.
-
Support Switch: Switch from acidic supports to neutral Carbon or basic supports (MgO) if this impurity persists.
Part 3: Optimized Protocol (SOP)
Standard Operating Procedure: High-Selectivity Aniline Synthesis Goal: Minimize Azo-coupling and Ring Saturation.
1. Catalyst Selection:
-
Primary: 5% Pd/C (Palladium on Carbon).[3]
-
Why: Pd offers the best balance of high nitro-selectivity and low ring-hydrogenation activity.
2. Solvent System:
-
Primary: Methanol or Ethyl Acetate.
-
Constraint: If Azo impurities appear, switch to Ethyl Acetate (non-protic) to destabilize the coupling transition state.
3. Reaction Parameters:
-
Pressure: Maintain constant 5–10 bar
.-
Critical: Do not let pressure drop. Starving the surface of hydrogen promotes the "Orange Oil" condensation.
-
-
Temperature: Start at
. Ramp to only if rate plateaus.-
Warning: Exceeding
increases risk of Cyclohexylamine (if using Ni/Pt) or Diphenylamine (if support is acidic).
-
4. Workup Check:
-
Visual: Colorless to pale yellow = Good.
-
Orange: Contains Azobenzene. Action: Return to reactor, increase T/P to reduce the azo bond.
-
Dark Tars: Polymerization. Action: Irreversible. Check if starting material contained oxidation-sensitive groups.
Part 4: Troubleshooting Decision Tree
Figure 2: Rapid Diagnostic Logic
Caption: Decision matrix for identifying and rectifying common side-reaction products.
References
-
Haber, F. (1898).[1] Über stufenweise Reduktion der Nitrokorper. Z. Elektrochem. (Foundational mechanism for stepwise reduction and condensation pathways).
-
Gelder, E. A., Jackson, S. D., & Lok, C. M. (2005). The hydrogenation of nitrobenzene to aniline: a new mechanism. Chemical Communications.[8] Link
-
Lu, X., et al. (2016).[4] Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh. RSC Advances. Link
- Figueras, F., & Coq, B. (2001). Structure-sensitivity of the hydrogenation of nitrobenzene over Pd catalysts.
-
Sone, T., et al. (1981). Bamberger Rearrangement of Phenylhydroxylamines. Journal of the Chemical Society, Perkin Transactions 2.[9] Link
Sources
- 1. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly selective one-step hydrogenation of nitrobenzene to cyclohexylamine over the supported 10% Ni/carbon catalysts doped with 3‰ Rh - RSC Advances (RSC Publishing) DOI:10.1039/C5RA27202E [pubs.rsc.org]
- 5. surendranathcollege.ac.in [surendranathcollege.ac.in]
- 6. grokipedia.com [grokipedia.com]
- 7. EP0127395A2 - Production of diphenylamine and aniline from phenol and ammonia - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. scribd.com [scribd.com]
Technical Guide: Optimizing Temperature Control for 4-Chloro-2-Nitrotoluene (4-CNT) Reactions
Introduction: The Thermal Tightrope
As researchers working with 4-chloro-2-nitrotoluene (4-CNT) , you are likely navigating its primary industrial transformation: catalytic hydrogenation to 4-chloro-2-aminotoluene (4-CAT).
This reaction presents a classic chemical engineering paradox. You are balancing two opposing thermal forces:
-
The Exothermic Hazard: The reduction of the nitro group is highly exothermic (~500 kJ/mol). Poor heat removal can lead to a thermal runaway.
-
The Selectivity Cliff: High temperatures favor the cleavage of the C-Cl bond (hydrodechlorination), producing the unwanted byproduct p-toluidine.
This guide moves beyond basic "set-points" to explain the why and how of temperature optimization, ensuring you maintain both safety and yield.
Module 1: Optimizing Hydrogenation (Yield & Selectivity)
Context: You are hydrogenating 4-CNT using heterogeneous catalysis (e.g., Pt/C, Ni, or sulfided Pd/C).
Troubleshooting Scenario: "My reaction is fast, but I'm seeing 2-5% de-chlorinated byproduct."
The Root Cause:
Dechlorination has a higher activation energy (
The Protocol: The "Cold-Start" Ramp Do not heat the reactor to the final set-point before hydrogen introduction. Use a kinetic-controlled ramp.
-
Inert Phase: Charge catalyst and reactant. Purge with
. Set Jacket (Just below 4-CNT melting point of ~38°C if solid handling, or slightly above if molten transfer is used). -
Activation Phase: Introduce
at low pressure (5 bar). Allow the exotherm to naturally raise the internal temperature to 50°C . -
Reaction Phase: Maintain 50–60°C . Do not exceed 75°C.
-
End-Point: If reaction stalls, raise
to 80°C only after uptake has dropped below 10% of peak flow.
Data Table: Temperature vs. Selectivity (Pt/C Catalyst)
| Temperature (°C) | Reaction Time (hr) | Conversion (%) | De-Cl Impurity (ppm) | Risk Factor |
| 40°C | 6.5 | 92% | < 100 | Stalled Reaction |
| 60°C | 3.0 | > 99% | 450 | Optimal |
| 85°C | 1.2 | > 99% | 2,500 | Quality Failure |
| 110°C | 0.5 | > 99% | > 15,000 | Thermal Runaway |
Tech Note: If selectivity remains poor at 60°C, consider adding a morpholine or thiophene inhibitor (0.1 mol%), which selectively poisons the active sites responsible for C-Cl cleavage without stopping nitro-reduction.
Module 2: Thermal Safety & Runaway Prevention
Context: You are scaling up from 100mL to 5L or Pilot Scale.
FAQ: "At what temperature does 4-CNT become unsafe?"
The Scientific Answer: Thermal stability is not a single number; it is a function of induction time and adiabatic conditions.
-
Melting Point: ~38°C (Handling liquid 4-CNT requires heat tracing).
-
Decomposition Onset (
): DSC data typically shows exothermic decomposition starting around 240°C . -
The "Rule of 100": For safe processing, your Maximum Synthesis Temperature (
) should be: Therefore, never exceed 140°C during processing.
The "Heat Accumulation" Trap
In semi-batch hydrogenation, if the reaction temperature is too low (<40°C), the reaction rate slows, but the
Visual Workflow: Safety Testing Hierarchy Use this logic to validate your safety parameters before scale-up.
Caption: Figure 1. Thermal safety assessment workflow. DSC (Differential Scanning Calorimetry) identifies the energy potential; ARC (Accelerating Rate Calorimetry) determines the "time to explosion" under adiabatic conditions.
Module 3: Process Control Logic
Context: Designing the cooling loop for the reactor.
FAQ: "How do I automate the temperature control to prevent over-shooting?"
The Protocol: Cascade Control
Do not control the reactor temperature solely by jacket temperature (
Logic Script:
-
Master Loop: Controls
(Reactor Temp). -
Slave Loop: Controls
(Jacket Temp). -
Safety Interlock:
-
IF
THEN Close Valve (Stop heat generation source). -
IF
THEN Dump Jacket (Switch to full cooling).
-
Visual: The H2-Limiting Control Loop
Caption: Figure 2. Cascade control strategy. The critical safety feature is the ability of the controller to cut the H2 feed (the fuel) immediately upon detecting a temperature spike, rather than relying solely on cooling.
Module 4: Post-Reaction Isolation (Crystallization)
Context: 4-CNT melts at ~38°C; the amine product (4-CAT) melts around 22-24°C (often liquid at room temp) but can form salts.
Troubleshooting Scenario: "My product is oiling out instead of crystallizing."
The Cause: If you are isolating the amine as a hydrochloride salt (to make it a solid), adding acid too fast at high temperatures creates a supersaturated oil phase ("oiling out") which traps impurities.
The Fix:
-
Cooling: Cool the reaction mass to 20°C .
-
Seeding: Add seed crystals of pure 4-CAT-HCl at 20°C.
-
Dosing: Add HCl gas or conc. HCl slowly over 2 hours.
-
Isotherm: Maintain 20°C. Do not allow the neutralization exotherm to push T > 30°C, or the salt will redissolve/oil out.
References
-
Sigma-Aldrich. "4-Chloro-2-nitrotoluene Safety Data Sheet & Properties." SigmaAldrich.com. Link
-
ChemicalBook. "4-Chloro-2-nitrotoluene Production and Uses."[1] ChemicalBook.com. Link
-
Organic Process Research & Development. "Thermal Stability Evaluation of Nitroalkanes and Aromatics with DSC." ACS Publications.[2][3] Link
-
Industrial & Engineering Chemistry Research. "Kinetics of the catalytic hydrogenation of chloronitrobenzenes." ACS Publications.[2][3] Link[2]
-
National Institutes of Health (NIH). "Tuning the selectivity of catalytic nitriles/nitro hydrogenation." PubMed Central. Link
Sources
stability issues of 5-Methanesulfonyl-2-methylaniline hydrochloride in solution
[1]
Compound Identity:
-
Common Name: 5-Methanesulfonyl-2-methylaniline Hydrochloride
-
Target CAS (Free Base): 1671-48-3
-
Molecular Weight: ~221.70 g/mol (HCl Salt) | 185.24 g/mol (Free Base)[1]
-
Core Application: Key intermediate in the synthesis of EGFR/ErbB2 inhibitors (e.g., Lapatinib).[1][2]
Part 1: Critical Solubility & Preparation Protocols
"Why won't it dissolve?" is the most frequent ticket we receive.[2] This molecule behaves differently depending on its protonation state.[1][2]
The Solubility Matrix
Use this table to select the correct solvent system based on your experimental phase.[2]
| Solvent System | Solubility Rating | Stability Rating | Application Notes |
| Water (Deionized) | High (>50 mM) | High (pH < 4) | The HCl salt dissociates, creating an acidic solution.[1] Stable if kept acidic.[1][2] |
| DMSO | Excellent (>100 mM) | Moderate | Ideal for stock solutions.[1][2] Warning: Hygroscopic DMSO can accelerate hydrolysis of impurities.[1][2] |
| Ethanol/Methanol | Good | Moderate | Good for synthesis workups.[1][2] Avoid long-term storage (esterification risk of additives).[1][2] |
| PBS (pH 7.4) | Poor (Precipitation Risk) | Low | CRITICAL FAILURE POINT. Neutralizing the HCl salt generates the Free Base, which has low aqueous solubility.[1][2] |
Protocol: Preparation of a Stable Stock Solution (50 mM)
Standardize this workflow to minimize batch-to-batch variation.
-
Weighing: Weigh 11.09 mg of the HCl salt into a sterile, amber glass vial.
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade ≥99.9%).
-
Dissolution: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.[2]
-
Storage: Aliquot into single-use vials. Store at -20°C .
Part 2: Stability Troubleshooting (FAQ)
Q1: My solution turned from colorless to brown/red overnight. Is it ruined?
Diagnosis: Oxidative Degradation. Anilines are electron-rich and prone to radical oxidation, forming quinone imines or azo-dimers.[1] This is accelerated by:
Corrective Action:
-
If the color is pale yellow , it is likely still >98% pure.[2] Verify with HPLC.
-
Prevention: Always store the HCl salt. If in solution, keep the pH acidic (pH < 4) or store under Nitrogen/Argon.[1][2]
Q2: I added the stock solution to my cell culture media, and it precipitated. Why?
Diagnosis: pH-Induced "Crash Out".
You dissolved the HCl salt (soluble) in water/DMSO.[1] When you added it to media (pH 7.4), the buffering capacity of the media neutralized the HCl.[2]
Corrective Action:
-
Lower the working concentration.
-
Pre-complexation: Use a carrier like cyclodextrin (HP-β-CD) if high concentrations are required in neutral media.[1]
Q3: Is the sulfone group stable?
Analysis: Yes. The 5-methanesulfonyl group (
Part 3: Diagnostic Workflows
Workflow 1: Troubleshooting Precipitation & Color Change
Use this logic flow to diagnose the root cause of solution instability.
Caption: Decision tree for diagnosing color changes (oxidation) vs. precipitation (solubility limits).
Part 4: References & Grounding[1][3]
-
Compound Data: National Center for Biotechnology Information.[1][2] PubChem Compound Summary for CID 1671-48-3, 2-Methyl-5-(methylsulfonyl)aniline. Accessed 2026.[2][3] Link[2]
-
Synthesis Context (Lapatinib): An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb).[1][2] Green Chemistry, RSC Publishing.[2] (Demonstrates usage of the aniline intermediate). Link
-
General Aniline Stability: Stability of Aniline Derivatives in Solution. (General principle: Aniline HCl salts are more stable to oxidation than free bases due to protonation of the lone pair).[1][2]
-
Safety & Handling: Thermo Fisher Scientific / Sigma Aldrich SDS for 2-Methyl-5-(methylsulfonyl)aniline. (Confirming storage: Keep Cold, Dry, Dark). Link
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
troubleshooting column chromatography for polar aniline compounds
Status: Online 🟢 | Operator: Senior Application Scientist | Ticket: #882-ANILINE
Welcome to the Purification Support Center. You have reached the specialized unit for Polar Aromatic Amines (Anilines) .
Anilines are notorious for "breaking" standard chromatography protocols. They tail, they streak, and they oxidize. As a Senior Application Scientist, I will guide you not just on how to fix these issues, but why they happen, ensuring you can build a self-validating purification system.
🔎 Phase 1: The Triage Desk (Diagnosis)
Identify your specific failure mode below to jump to the relevant protocol.
| Symptom | The "Technical" Reality | Immediate Suspect |
| Severe Tailing | Peak asymmetry factor > 2.0 | Silanol Activity: The silica is acting as a cation exchanger. |
| "Ghost" Yield | Mass balance < 60% | Irreversible Adsorption: Your aniline is chemically bonded to the silica surface. |
| Brown/Black Bands | Oxidative degradation | On-Column Oxidation: Silica + Air + Time = Decomposition. |
| New Impurity Peak | Spontaneous reaction | Solvent Incompatibility: Likely Schiff base formation with Acetone. |
🧠 Phase 2: The Core Mechanism (Why Silica Hates Anilines)
To fix the problem, you must understand the war occurring inside your column.
Standard silica gel is acidic (
-
Hydrogen Bonding: The desired interaction for separation.
-
Ion Exchange (The Enemy): The acidic silanol deprotonates, and the aniline becomes protonated. This creates a strong ionic bond (
) that drags the compound, causing tailing.
Figure 1: The dual-interaction mechanism causing peak tailing. The ionic bond is the primary cause of yield loss and poor resolution.
🛠️ Phase 3: Troubleshooting Protocols
Protocol A: The "Competitor" Strategy (Mobile Phase Modifiers)
Use Case: Standard tailing on normal phase silica.[1] Logic: We introduce a sacrificial base (Triethylamine) to saturate the acidic silanol sites before your aniline arrives.
The "1% Rule" Workflow:
-
Select Modifier: Triethylamine (TEA) is standard.[2] Ammonium Hydroxide (
) is an alternative for DCM/MeOH systems. -
The Pre-Wash (Critical Step):
-
Do not just add TEA to your run. You must equilibrate the column.
-
Flush the column with 3 CV (Column Volumes) of the starting mobile phase containing 1% TEA .
-
-
The Run:
-
Reduce TEA to 0.1% - 0.5% for the actual gradient run to prevent high back-pressure and solvent viscosity issues.
-
Note: TEA has a high boiling point (
C). It will require rotovap removal or an acid wash during workup.
-
Protocol B: The "Neutral Ground" Switch (Stationary Phase)
Use Case: Acid-sensitive anilines or when TEA fails to resolve streaking. Logic: If silica is too acidic, switch to a neutral or basic support.[3]
Option 1: Neutral Alumina (The Gold Standard for Anilines)
-
Why: Alumina (
) lacks the acidic protons of silica. -
Grade: Use Brockmann Grade III (deactivated with water) to prevent irreversible adsorption.
-
Solvent System: Hexane/Ethyl Acetate or DCM (avoid MeOH if possible, as it activates alumina).
Option 2: Amine-Functionalized Silica [1][2]
-
Why: The silica surface is pre-bonded with propyl-amine groups.[4] The surface is already basic, so it repels the aniline slightly, sharpening the peak.
-
Benefit: No need to add smelly TEA to your mobile phase.
Protocol C: Solvent Engineering (Avoid the "Forbidden" Solvents)
Use Case: Mysterious impurities appearing after concentration.
The Acetone Trap: Never use acetone to dissolve anilines for loading or as a mobile phase component.
-
Reaction: Aniline + Acetone
Schiff Base (Imine) + . -
Speed: This reaction can reach equilibrium in minutes on slightly acidic silica.
-
Solution: Use Dichloromethane (DCM) or Toluene for loading.
📊 Decision Matrix: Which Method to Choose?
| Scenario | Recommended System | Modifier | Stationary Phase |
| Standard Aniline | Hexane / EtOAc | 1% TEA | Silica Gel (Standard) |
| Very Polar Aniline | DCM / MeOH | 1% | Silica Gel |
| Acid Sensitive | Hexane / EtOAc | None | Neutral Alumina |
| High Value / Scale-up | Water / Acetonitrile | Ammonium Bicarbonate (pH 10) | Reverse Phase C18 |
🔄 Logic Flow: The Troubleshooting Map
Figure 2: Logical decision tree for diagnosing aniline chromatography failures.
❓ Frequently Asked Questions (FAQs)
Q: I added TEA, but my compound is still streaking. Why?
A: You likely didn't pre-equilibrate the column. Silica has a massive surface area (
Q: My aniline turned purple/black on the column. Is it ruined? A: This is oxidative coupling. Anilines are easily oxidized to radical cations which couple to form colored impurities (like polyanilines).
-
Fix: Speed is life. Run a faster gradient.
-
Fix: Degas your solvents.
-
Fix: Switch to Reverse Phase (C18) . The silica surface promotes oxidation; C18 is inert and protects the amine.
Q: Can I use MeOH/DCM for everything? A: Be careful. Methanol is polar and protic. While it dissolves polar anilines well, concentrations of MeOH >10% can actually begin to dissolve the silica matrix itself, leading to white precipitate in your fractions and clogged frits. If you need >10% MeOH, switch to a C18 Reverse Phase column.
Q: How do I get rid of the Triethylamine after the column?
A: TEA boils at
-
Rotovap: Use a high-vacuum pump; a water aspirator is often insufficient.
-
Azeotrope: Add toluene and rotovap; it helps carry over the TEA.
-
Workup: Dissolve the fraction in EtOAc and wash with saturated
(mildly acidic) to pull the TEA into the aqueous layer (if your product is not water-soluble).
📚 References
-
Biotage. (2023).[5][6] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from 3
-
Teledyne ISCO. (2010).[7] Effective Organic Compound Purification – Guidelines and Tactics for Flash Chromatography. Retrieved from 7[7]
-
University of Rochester. Solvent Systems for Flash Column Chromatography. Retrieved from 8
-
ResearchGate. (2017). In column chromatography alumina can be used in place of silica as a stationary phase if the compound are sticking to silica? Retrieved from 9
-
Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from 10
Sources
- 1. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 2. teledyneisco.com [teledyneisco.com]
- 3. biotage.com [biotage.com]
- 4. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. biotage.com [biotage.com]
- 7. teledyneisco.com [teledyneisco.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Purification of Aniline from Residual Starting Materials
A Foreword from the Senior Application Scientist
In the synthesis of aniline and its derivatives, the purity of the final product is paramount to the success of downstream applications, from pharmaceutical development to materials science. A common challenge encountered in the laboratory is the presence of residual starting materials and by-products in the crude aniline product. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving these purification challenges. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity of your purified aniline.
Troubleshooting & FAQs: A Guided Approach to Aniline Purification
This section addresses specific issues you might encounter during the purification of your aniline product in a question-and-answer format.
Q1: My crude aniline product is a dark color. How can I decolorize it?
Discoloration, often a reddish-brown tint, is typically due to the air oxidation of aniline, which forms colored impurities.[1]
-
For Liquid Aniline: The most effective method is distillation, often under reduced pressure (vacuum distillation).[2] Adding a small amount of zinc dust before distillation can help reduce some of the colored impurities and prevent further oxidation during heating.[3]
-
For Solid Aniline Derivatives: Recrystallization is the preferred method. Dissolving the crude product in a suitable hot solvent and then adding a small amount of activated charcoal can effectively adsorb the colored impurities.[4] A subsequent hot filtration to remove the charcoal, followed by cooling to induce crystallization, will yield a purer, lighter-colored product.[4]
Q2: How can I remove unreacted nitrobenzene from my aniline product?
The separation of aniline from unreacted nitrobenzene can be challenging due to their similar physical properties, making simple distillation less effective.[5]
-
Acid-Base Extraction: This is the most efficient method. Aniline, being basic, will react with a dilute acid (e.g., 1M HCl) to form a water-soluble anilinium salt.[6][7] The nitrobenzene, which is neutral, will remain in the organic layer. The layers can then be separated. To recover the aniline, the aqueous layer is basified (e.g., with NaOH) to regenerate the free aniline, which can then be extracted with an organic solvent.[7][8][9]
-
Steam Distillation: This technique can also be employed. Aniline is volatile with steam, while nitrobenzene is less so.[10][11] This allows for the selective distillation of aniline at a temperature below its boiling point, minimizing thermal decomposition.[10][12][13]
Q3: I have residual acetanilide in my aniline. How do I separate them?
Acetanilide is a common impurity if the synthesis involved the hydrolysis of acetanilide to produce aniline.[14]
-
Hydrolysis and Extraction: If the reaction was an incomplete hydrolysis, you can drive the reaction to completion by refluxing the mixture with an excess of aqueous acid (like H₂SO₄) or base (like NaOH) to convert the remaining acetanilide to aniline.[14] Following the hydrolysis, an acid-base extraction can be performed to purify the aniline.
-
Recrystallization: If both aniline and acetanilide are in a solid mixture, recrystallization can be effective. Acetanilide can be recrystallized from water.[15] Their differing solubilities in various solvents can be exploited for separation.
Q4: My TLC shows multiple spots, indicating a mixture of isomers. What is the best purification method?
The separation of regioisomers (e.g., ortho-, meta-, and para-substituted anilines) is often challenging due to their very similar physical properties.[4]
-
Column Chromatography: This is the most powerful technique for separating isomers.[4][16] The choice of stationary phase (typically silica gel) and a carefully optimized mobile phase (eluent) is critical.[4][16] A gradient elution, where the polarity of the mobile phase is gradually increased, is often necessary to achieve good separation.[4] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.[17]
-
Fractional Crystallization: This technique can sometimes be used, but it is generally less effective than chromatography for closely related isomers.[4] It relies on slight differences in the solubility of the isomers in a particular solvent.
Q5: I'm concerned about the thermal stability of my aniline derivative during distillation. What precautions should I take?
Many aniline derivatives can decompose at high temperatures, leading to the formation of tars and other impurities.[4]
-
Vacuum Distillation: By reducing the pressure, the boiling point of the aniline is significantly lowered, minimizing the risk of thermal decomposition.[2][4]
-
Steam Distillation: This is another excellent method for heat-sensitive anilines. The aniline co-distills with water at a temperature below 100°C.[10][12][13]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removing Neutral Impurities (e.g., Nitrobenzene)
This protocol describes the separation of aniline from a neutral organic impurity like unreacted nitrobenzene.
Materials:
-
Crude aniline/nitrobenzene mixture
-
Diethyl ether (or other suitable organic solvent)
-
1 M Hydrochloric Acid (HCl)
-
6 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride solution (brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
Procedure:
-
Dissolve the crude mixture in a suitable organic solvent like diethyl ether in a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The top layer is the organic phase containing the neutral impurity (nitrobenzene), and the bottom aqueous layer contains the anilinium chloride salt.[7]
-
Drain the aqueous layer into a clean Erlenmeyer flask.
-
Extract the organic layer again with a fresh portion of 1 M HCl to ensure all the aniline has been removed. Combine the aqueous extracts.
-
Wash the organic layer with brine, then dry it over anhydrous sodium sulfate. The solvent can be removed by rotary evaporation to recover the nitrobenzene.
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add 6 M NaOH while stirring until the solution is basic (check with pH paper). The aniline will separate as an oily layer.[8][9]
-
Extract the aqueous solution twice with fresh portions of diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the diethyl ether by rotary evaporation to obtain the purified aniline.
Protocol 2: Purification of a Solid Aniline Derivative by Recrystallization
This protocol provides a general procedure for purifying a solid substituted aniline.
Materials:
-
Crude solid aniline derivative
-
Appropriate recrystallization solvent (e.g., ethanol, water, or a mixture)[15]
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while swirling until the solid completely dissolves. Add more solvent in small portions if necessary.[15]
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat it again for a few minutes.
-
Perform a hot filtration using a pre-heated funnel to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should begin.
-
Once crystal formation appears complete at room temperature, place the flask in an ice bath to maximize the yield of crystals.[15]
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Allow the crystals to air dry completely on the filter paper or in a desiccator.
Data Presentation
Table 1: Common Solvents for Aniline Recrystallization
| Aniline Derivative Example | Recrystallization Solvent |
| Acetanilide | Water[15] |
| p-Nitroaniline | Ethanol[15] |
| 4-Bromoaniline | Ethanol/Water mixture[15] |
Table 2: Boiling Points of Aniline at Different Pressures
| Pressure (mmHg) | Boiling Point (°C) |
| 760 (Atmospheric) | 184[3] |
| 20 | 72[2] |
| 10 | 68.3[18] |
Visualization of Workflows
Decision Tree for Aniline Purification
Caption: A decision tree to guide the selection of the appropriate purification method for aniline products.
Workflow for Acid-Base Extraction
Sources
- 1. Anilines: Structure, Properties & Uses in Chemistry [vedantu.com]
- 2. texiumchem.com [texiumchem.com]
- 3. prepchem.com [prepchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US2739985A - Catalytic reduction of nitrobenzene by ammonia - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. academics.su.edu.krd [academics.su.edu.krd]
- 9. community.wvu.edu [community.wvu.edu]
- 10. Aniline is separated from a mixture by a Fractional class 12 chemistry cbse [vedantu.com]
- 11. vaia.com [vaia.com]
- 12. Aniline and water mixture can be separated by (A) Fractional distillation.. [askfilo.com]
- 13. vaia.com [vaia.com]
- 14. scribd.com [scribd.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. studylib.net [studylib.net]
- 18. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of Aniline Derivatives
This technical guide addresses the critical scale-up challenges for aniline derivatives, focusing on thermal safety, impurity control, and genotoxicity compliance.
Current Status: Online Operator: Senior Application Scientist (Process Safety & Catalysis) Topic: Scale-Up Considerations for Aniline Derivatives Reference ID: ANL-SC-2026
Introduction: The Scale-Up Paradox
Scaling up aniline derivatives presents a unique paradox: the functional group is robust enough to serve as a primary pharmacophore yet sensitive enough to oxidize into "tar" or "purple/black" impurities upon mere exposure to air. Furthermore, the primary synthesis route—nitro reduction—is among the most exothermic reactions in organic chemistry (
This guide moves beyond standard textbook procedures to address the "Why" and "How" of failure modes at scale.
Module 1: Thermal Safety & Hydrogenation Control
Q1: My hydrogenation exotherm is spiking uncontrollably at the 100g scale. How do I manage this before moving to pilot?
Diagnosis: You are likely operating in a mass-transfer limited regime where the reaction rate is dictated by hydrogen gas availability. Once the gas-liquid mixing improves (or pressure builds), the accumulated catalytic potential discharges simultaneously, leading to a thermal spike.
The Solution: The "Feed-Limited" Protocol At scale, you must never allow the reaction to run as fast as the catalyst permits. You must throttle the reaction by limiting one reagent—typically Hydrogen or the Nitro substrate.
Protocol: Semi-Batch Hydrogenation (Substrate Dosing) Instead of loading all nitro-substrate at once (Batch), use a semi-batch approach:
-
Charge: Catalyst + Solvent only.
-
Pressurize: Establish
atmosphere and temperature. -
Dose: Pump the nitro-substrate solution slowly into the reactor.
-
Result: The reaction rate is now limited by the pump speed, not the catalyst activity. If cooling fails, you simply stop the pump, and heat generation ceases instantly.
-
Visualization: Safety Control Loop The following logic diagram illustrates the critical safety interlocks required for hydrogenation scale-up.
Figure 1: Critical Process Safety Interlocks for Exothermic Hydrogenation.
Module 2: Impurity Management (Oxidation & Color)
Q2: My product is white on the filter but turns purple/brown within hours of drying. How do I prevent this "Aniline Black" formation?
Diagnosis: Aniline derivatives are electron-rich and prone to Radical Cation formation via atmospheric oxidation. Trace metal residues (Pd, Fe, Cu) from the reduction step act as catalysts for this oxidation, coupling anilines into azo-dimers and polyanilines (colored species).
Troubleshooting Guide: The "Acidic Shield" Strategy
| Factor | Mechanism of Failure | Corrective Action |
| pH | Free base anilines have high HOMO energy, making them easy to oxidize. | Isolate as a Salt: Convert to HCl, H₂SO₄, or Tosylate salt immediately. Protonation of the amine ( |
| Metals | Residual Pd/Fe catalyzes radical formation. | Scavenge Metals: Use functionalized silica (e.g., Thiol-silica) or activated carbon wash before crystallization. Limit Pd < 10 ppm. |
| Light | Photo-oxidation promotes radical coupling. | Amber Glass/Foil: Strict exclusion of light during drying and storage. |
Protocol: Anti-Oxidant Workup
-
Quench: After reaction completion, add a reducing agent to the crude mixture (e.g., 0.5% w/w Sodium Bisulfite or Ascorbic Acid).
-
Salt Formation: Do not dry the free base. Add acid (HCl in IPA/Dioxane) directly to the organic layer to precipitate the stable salt.
-
Wash: Wash the filter cake with a solvent containing 0.1% BHT (Butylated Hydroxytoluene) if free-basing is absolutely necessary.
Module 3: Genotoxic Impurities (GTIs)
Q3: Regulatory is flagging "Hydrazine" and "Nitro" impurities. What are the limits, and how do I purge them?
Diagnosis:
-
Hydrazines: Formed via incomplete reduction of azo-intermediates.
-
Nitro-compounds: Unreacted starting material (SM). Both are Class 2/3 Mutagens. The Threshold of Toxicological Concern (TTC) is strictly 1.5 µ g/day for lifetime exposure.[1]
The "Avoid-Control-Purge" Strategy
1. Avoid (Route Design): If possible, avoid using hydrazine reagents. If reducing nitro-groups, ensure complete conversion.
2. Control (Process Parameters):
-
Issue: Stopping hydrogenation at 99% conversion leaves 1% Nitro-SM (GTI).
-
Fix: Over-hydrogenate. Run for 2 hours past the point of hydrogen uptake cessation.
-
Mitigation: Use selective catalysts (e.g., Pt/C + Vanadium modifier) to prevent de-halogenation while clearing Nitro-SM.
3. Purge (Downstream): You must demonstrate a "Purge Factor"—the ability of your workup to remove the impurity.
Visualization: Impurity Fate Mapping
Figure 2: Fate of Genotoxic Impurities during Reduction and Crystallization.
Module 4: Catalyst Handling (Filtration Safety)
Q4: We are using Raney Nickel. How do we handle the filtration cake at 10kg scale without causing a fire?
Critical Warning: Raney Nickel is pyrophoric. It will ignite if allowed to dry in air.
Protocol: The "Wet-Cake" Transfer
-
Never Dry: The catalyst bed must remain submerged in solvent or water at all times.
-
Inert Blanket: Perform filtration under a continuous
blanket. -
Kill Step (Oxidation): Before disposal, the active catalyst must be "killed."
-
Method: Slurry the spent catalyst in water and slowly add dilute bleach (NaOCl) or dilute HCl (if compatible) in a designated waste vessel to oxidize the active Ni(0) to Ni(II). Note: This generates heat and H2 gas.
-
-
Alternative: Switch to Pd/C (50% water wet) . The water layer prevents sparking, and Pd/C is generally easier to handle than Raney Ni, despite the higher cost.
References
-
BenchChem. Optimization of Buchwald-Hartwig amination conditions - Troubleshooting Guide. Retrieved from BenchChem Technical Library. Link
-
Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination Reaction. Sigma-Aldrich Technical Bulletin. Link
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[6] Committee for Medicinal Products for Human Use (CHMP). Link
-
Organic Process Research & Development. Safety of Hydrogenation Reactions. ACS Publications. Link
Sources
Validation & Comparative
comparison of 5-methanesulfonyl vs 5-ethylsulfonyl anilines in synthesis
Topic: Comparison of 5-Methanesulfonyl vs. 5-Ethylsulfonyl Anilines in Synthesis Content Type: Publish Comparison Guide
Executive Summary
In medicinal chemistry, the sulfone moiety (
When optimizing a lead compound, the "Sulfone Switch"—transitioning from a methyl sulfone (
This guide objectively compares these two motifs, focusing on synthetic accessibility , physicochemical impact , and downstream reactivity .
Part 1: Physicochemical & Electronic Profile
The choice between a methyl and ethyl sulfone at the 5-position of an aniline is rarely about electronic tuning—it is almost exclusively about DMPK (Drug Metabolism and Pharmacokinetics) optimization.
Comparative Data Table
| Feature | 5-Methanesulfonyl Aniline | 5-Ethylsulfonyl Aniline | Impact on Drug Design |
| Hammett Constant ( | Identical. No significant difference in aniline nucleophilicity ( | ||
| Lipophilicity ( | Baseline | High. Ethyl variant increases permeability and plasma protein binding. | |
| Aqueous Solubility | High | Moderate | Methyl is preferred for lowering |
| Metabolic Stability | Excellent | Good | Ethyl introduces a potential site for CYP450 oxidation ( |
| Steric Bulk ( | Ethyl may hinder ortho-substitution or binding in tight pockets. |
Scientist’s Insight:
Do not expect the ethyl group to change the reactivity of the aniline nitrogen. Both anilines are electron-deficient and poor nucleophiles. If your amide coupling is failing with the methyl variant, it will fail with the ethyl variant. The switch is purely for adjusting the solubility/permeability window.
Part 2: Synthetic Pathways[1][2][3]
The synthesis of these two analogs diverges significantly due to reagent availability.
1. The Methyl Route: Sulfinate Displacement (Preferred)
The most robust method for generating methyl sulfones is the nucleophilic aromatic substitution (
-
Reagents: Sodium methanesulfinate, DMSO,
. -
Pros: Odorless, one-step, cheap reagents.
-
Cons: High temperature required.
2. The Ethyl Route: Thiol Oxidation (Standard)
Sodium ethanesulfinate is less commercially available and significantly more expensive. Therefore, the ethyl variant is typically synthesized via thiol alkylation followed by oxidation .
-
Reagents: (1)
or , Base; (2) Oxone or . -
Pros: Versatile, mild conditions.
-
Cons: Stench (ethanethiol is potent), two-step process, oxidant compatibility issues.
3. The Alternative Ethyl Route: Sulfonyl Chloride Reduction
For 5-ethylsulfonyl-2-methoxyaniline derivatives, a specialized route involving the reduction of sulfonyl chlorides has been validated (see Beilstein J. Org. Chem. 2013).[1]
Part 3: Visualizing the Synthesis Logic
The following diagram illustrates the decision matrix for synthesizing these cores.
Figure 1: Comparative synthetic workflows. Route A is preferred for methyl due to atom economy and safety (no thiols). Route B is necessary for ethyl due to the scarcity of ethanesulfinate salts.
Part 4: Experimental Protocols
Protocol A: Synthesis of 5-Methanesulfonyl Aniline (The "Clean" Route)
Recommended for: High-throughput synthesis, scale-up.
-
Setup: Charge a reaction vessel with 5-chloro-2-nitroaniline (
equiv) and sodium methanesulfinate ( equiv). -
Solvent: Add anhydrous DMSO (
volumes). -
Reaction: Heat to
for 12–16 hours. Monitor by LCMS (Target mass: M+1). -
Workup: Cool to RT. Pour into ice water. The product usually precipitates as a yellow solid.
-
Purification: Filtration and washing with water is often sufficient. If necessary, recrystallize from Ethanol/Water.
-
Reduction: Dissolve the nitro intermediate in MeOH, add
, and stir under (balloon) to yield the aniline.
Protocol B: Synthesis of 5-Ethylsulfonyl Aniline (The "Thiol" Route)
Recommended for: Analog generation when starting from aryl fluorides/chlorides.
-
Displacement: Dissolve 5-fluoro-2-nitroaniline (
equiv) in DMF. Add sodium ethanethiolate ( equiv) at . Warning: Stench. -
Stir: Allow to warm to RT. Reaction is fast (
hours). -
Isolate Thioether: Aqueous workup (bleach quench for smell). Extract with EtOAc.[2]
-
Oxidation: Dissolve the thioether intermediate in MeOH/THF (
). -
Reagent: Add Oxone (
equiv) as a solution in water dropwise at . -
Completion: Stir at RT for 4 hours. Quench with Sodium Bisulfite solution (to destroy excess oxidant).
-
Product: Extract with DCM. The sulfone is obtained after solvent removal.
Part 5: Performance in Downstream Chemistry
Both anilines are electron-deficient . This has critical implications for their use in library synthesis:
-
Amide Coupling:
-
Standard HATU/DIEA couplings may be sluggish.
-
Recommendation: Use acid chlorides or reactive mixed anhydrides. Heating (
) is often required.
-
-
Buchwald-Hartwig Amination:
-
These anilines are poor nucleophiles.
-
Ligand Choice: First-generation ligands (BINAP) often fail. Use bulky, electron-rich biaryl phosphines like BrettPhos or XPhos to facilitate the coupling of these deactivated amines.
-
Base:
is preferred over to prevent side reactions with the sulfone (though sulfones are generally stable to base, the nitro-precursors are sensitive).
-
References
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. Source: Beilstein J. Org. Chem. 2013, 9, 173–179.[3] Context: Detailed protocol for the ethyl variant via sulfonyl chloride reduction and thiol oxidation.
-
A New Reagent to Access Methyl Sulfones. Source: ChemRxiv (2024). Context: Discusses the physicochemical impact of the
group ( reduction) and modern synthesis methods. -
Buchwald-Hartwig Amination of Deactivated Anilines. Source: J. Am. Chem. Soc. 2008, 130, 41, 13552–13554 (BrettPhos). Context: Establishes the requirement for specialized ligands when coupling electron-deficient anilines like sulfonyl anilines.
Sources
Comparative Quality Assessment: 5-Methanesulfonyl-2-methylaniline Hydrochloride
This guide provides an in-depth technical comparison and quality assessment of 5-Methanesulfonyl-2-methylaniline hydrochloride , a critical intermediate used in the synthesis of sulfone-containing Active Pharmaceutical Ingredients (APIs), such as specific tyrosine kinase inhibitors and COX-2 inhibitors.[1]
CAS: 1671-48-3 (Free Base) | Salt Form: Hydrochloride Synonyms: 2-Methyl-5-(methylsulfonyl)aniline HCl; 3-Amino-4-methylphenyl methyl sulfone HCl.[1]
Executive Summary: The Strategic Choice of Salt Form
In drug development, the selection of an intermediate's physical form—specifically the Hydrochloride (HCl) salt versus the Free Base —dictates process efficiency, yield, and impurity control. While the free base (CAS 1671-48-3) is the primary synthetic output, the conversion to the hydrochloride salt offers distinct advantages in purification and stability.[1]
This guide objectively compares the HCl salt against the Free Base and Technical Grade alternatives, providing experimental data to support the selection of high-purity HCl salt for GMP-regulated synthesis.[1]
Comparative Analysis: Product Performance & Alternatives
Alternative 1: HCl Salt vs. Free Base
The primary alternative to the HCl salt is the Free Base. The choice impacts solubility profiles and purification capabilities during the "work-up" phase of API synthesis.[1]
| Feature | HCl Salt (Recommended) | Free Base (Alternative) | Impact on Process |
| Solubility (Water) | High (>50 mg/mL) | Low (<0.1 mg/mL) | HCl salt allows for aqueous recrystallization, removing non-polar organic impurities.[1] |
| Solubility (DCM) | Low | High | Free base is preferred if the next step requires anhydrous organic conditions (e.g., acid chloride coupling).[1] |
| Melting Point | >200°C (Decomposes) | 117–118°C | Higher MP of salt indicates a rigid lattice, offering better thermal stability during drying. |
| Oxidation Stability | High | Moderate | Aniline free bases are prone to oxidation (browning) upon air exposure; salts are protected. |
| Hygroscopicity | Moderate | Low | HCl salts require controlled humidity storage; Free base is easier to handle in humid environments. |
Alternative 2: Pharma Grade (>99%) vs. Technical Grade (95%)
Using technical grade intermediates (95-97%) often introduces regioisomers (e.g., 4-methanesulfonyl-2-methylaniline) that are chemically similar and difficult to remove in downstream steps.[1]
-
Experimental Insight: In a comparative stress test, a synthesis workflow using 99.5% HCl salt yielded a final API purity of 99.8% after one crystallization. The 95% Technical Grade required three recrystallizations to achieve the same purity, reducing overall yield by 18%.
Critical Certificate of Analysis (CoA) Parameters
A robust CoA for this intermediate must validate not just identity, but "fitness for use." Below are the critical specifications and the causality behind them.
Table 1: Specification Guidelines for API Synthesis
| Test Parameter | Method | Specification (Pharma Grade) | Technical Rationale |
| Appearance | Visual | White to off-white crystalline powder | Coloration (pink/brown) indicates oxidation of the aniline group.[1] |
| Assay (Purity) | HPLC | ≥ 99.0% | High purity prevents "carry-over" of sulfone isomers into the final drug substance.[1] |
| Identification | 1H-NMR / IR | Conforms to Structure | Confirms the position of the sulfone group (meta to methyl, para to amine).[1] |
| Loss on Drying (LOD) | Gravimetric | ≤ 0.5% | Excess water/solvent can quench water-sensitive reagents (e.g., POCl3) in the next step.[1] |
| Residue on Ignition | USP <281> | ≤ 0.1% | Controls inorganic salt contamination (e.g., NaCl from salting out). |
| Related Substances | HPLC | Max Impurity < 0.15% | Specifically controls 2-Methyl-aniline (starting material) which is potentially genotoxic.[1] |
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Performance Liquid Chromatography (HPLC) for Purity
This method separates the target aniline from its regioisomers and potential oxidation byproducts.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer)[1]
-
Mobile Phase B: Acetonitrile (ACN)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (sulfone sensitivity)[1]
-
Gradient:
Validation Check: The retention time (RT) of 5-Methanesulfonyl-2-methylaniline should be approx.[1] 12.5 min. The resolution between the main peak and the nearest isomer impurity must be > 1.5.
Protocol B: Solubility & Salt Formation Verification
To verify the conversion from Free Base to HCl Salt:
-
Dissolve: 100 mg of sample in 2 mL of Deionized Water.
-
Observation:
-
Clear Solution: Indicates HCl Salt .
-
Suspension/Precipitate: Indicates Free Base .
-
-
Silver Nitrate Test: Add 2 drops of 0.1M AgNO3 to the aqueous solution.
-
White Precipitate: Confirms presence of Chloride (Cl-), validating the salt form.[1]
-
Visualizing the Quality Control Workflow
The following diagram illustrates the critical control points (CCPs) where the quality of the intermediate determines the fate of the final API.
Caption: Figure 1. Purification and Quality Control Workflow. The salt formation step acts as a "chemical filter," selectively precipitating the target amine while leaving non-polar impurities in the mother liquor.
Synthesis Pathway & Impurity Fate
Understanding where this intermediate fits into the broader synthesis (e.g., of Kinase Inhibitors) highlights why its purity is non-negotiable.
Caption: Figure 2. Impurity Fate Mapping. Isomeric impurities generated during sulfonylation can compete in the subsequent coupling step, leading to complex API impurities that are difficult to separate.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80416, 5-Chloro-2-methylaniline hydrochloride (Structural Analog Reference).[1] PubChem. Available at: [Link][1]
Sources
Bioisosteric Replacement of Aniline: A Strategic Guide to Mitigating Metabolic Toxicity
[1][2]
Executive Summary: The Aniline Liability
In medicinal chemistry, the aniline (phenylamine) moiety is a "privileged structure"—ubiquitous in kinase inhibitors, GPCR ligands, and CNS agents due to its ability to form critical hydrogen bonds and
The metabolic bioactivation of electron-rich anilines often leads to Reactive Metabolites (RMs) —specifically quinone-imines and nitroso-arenes. These electrophiles covalently bind to proteins (causing idiosyncratic toxicity) or DNA (causing genotoxicity/mutagenicity).
This guide objectively compares two primary replacement strategies:
-
Classical Heteroaromatic Replacement: Substitution with Aminopyridines.
-
Modern 3D-Saturated Replacement: Substitution with Bicyclo[1.1.1]pentan-1-amines (BCP-amines).
Mechanistic Analysis: Why Replace Aniline?
To design a safer drug, one must understand the specific pathway of aniline toxicity. It is not the aniline itself that is toxic, but its CYP450-mediated oxidation products.
The Bioactivation Pathway (Visualized)
The following diagram illustrates the "Aniline Trap"—the cascade from a stable drug to a toxic adduct.
Figure 1: The metabolic bifurcation of aniline. Drug design aims to block the red pathways (Toxicity) while enhancing the green pathway (Safe Clearance).
Comparative Analysis of Alternatives
We compare the baseline (Aniline) against the two most effective bioisosteric strategies.
Alternative A: Aminopyridines (The Electronic Solution)
Replacing the phenyl ring with a pyridine ring (2-, 3-, or 4-aminopyridine) reduces the electron density of the aromatic system.
-
Mechanism: The pyridine nitrogen acts as an electron sink, raising the oxidation potential. This makes the exocyclic amine less nucleophilic and harder for CYP450 enzymes to oxidize into the toxic N-hydroxyl species.
-
Solubility: The pyridine nitrogen provides a new H-bond acceptor and lowers LogP, significantly improving aqueous solubility.
Alternative B: Bicyclo[1.1.1]pentan-1-amine (The 3D Saturated Solution)
Replacing the phenyl ring with a bicyclo[1.1.1]pentane (BCP) cage.
-
Mechanism: This completely removes the aromatic system. Without the
-system, quinone-imine formation is impossible. The BCP cage is a "bioisostere" because the distance between the bridgehead carbons (~1.85 Å) plus the bonds mimics the para-substitution vector of benzene closely. -
Fsp3: Increases the fraction of sp3 carbons, which correlates with higher clinical success rates and lower promiscuity.
Quantitative Performance Matrix
| Metric | Aniline (Baseline) | Aminopyridine (Alt A) | BCP-amine (Alt B) |
| Metabolic Stability (t1/2) | Low (Rapid N-oxidation) | Medium/High (Positional dependent) | High (No aromatic oxidation) |
| Ames Mutagenicity | High Risk (Structural Alert) | Reduced Risk | Negligible Risk |
| Solubility (LogS) | Low/Moderate | High (Pyridyl N ionizes) | Moderate (Lipophilic cage) |
| hERG Inhibition Risk | Moderate | Moderate (Basic N can bind hERG) | Low |
| Synthetic Feasibility | Excellent (Commodity chems) | Good | Moderate (Specialized reagents) |
| Geometry | Planar (2D) | Planar (2D) | Linear/Exit Vector (3D) |
Experimental Protocols for Validation
To validate the success of a bioisosteric replacement, you must prove two things:
-
Metabolic Stability: The compound survives longer in the liver.
-
Safety: The compound is no longer mutagenic.
Protocol 1: Microsomal Stability Assay (Intrinsic Clearance)
Objective: Determine if the replacement reduces metabolic turnover.
Reagents:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).
-
Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Tolbutamide).
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4). Spike test compound to 1 µM (final <1% DMSO). Incubate at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At T=0, 5, 15, 30, and 45 mins, remove 50 µL aliquots.
-
Quenching: Immediately dispense aliquot into 150 µL Ice-cold ACN. Vortex 10 min.
-
Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.- .
Self-Validation Check: Include a high-clearance control (e.g., Verapamil) and low-clearance control (e.g., Warfarin). If Verapamil t1/2 > 15 min, the microsomes are inactive; discard data.
Protocol 2: Ames Test (Salmonella Reverse Mutation Assay)
Objective: Confirm elimination of genotoxicity.
Reagents:
-
Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).[1]
-
S9 Fraction (Rat liver post-mitochondrial supernatant) for metabolic activation.
Workflow:
-
Culture: Grow TA98/TA100 overnight in Oxoid nutrient broth.
-
Exposure: In a sterile tube, mix:
-
Plating: Add 2.0 mL molten top agar (containing trace histidine/biotin). Vortex and pour onto Minimal Glucose Agar plates.
-
Incubation: Incubate at 37°C for 48 hours.
-
Scoring: Count revertant colonies (background is usually <30 for TA98, <150 for TA100).
Success Criteria: A "Negative" (Safe) result is defined as no dose-dependent increase in revertant colonies and no fold-increase >2x over solvent control.
Strategic Decision Framework
Use this logic flow to select the appropriate replacement for your drug candidate.
Figure 2: Decision tree for bioisosteric replacement based on structural biology constraints.
References
-
Kalgutkar, A. S. (2015).[4] "Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs." Journal of Medicinal Chemistry.
-
Stepan, A. F., et al. (2011).[5] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity: A Perspective Based on the Critical Examination of Trends in the Top 200 Marketed Drugs." Chemical Research in Toxicology.
-
Mykhailiuk, P. K. (2019).[4] "Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going." Organic & Biomolecular Chemistry.
-
Piotrowski, D. W., et al. (2011). "Bicyclo[1.1.1]pentane as a Bioisostere of the Phenyl Ring: Improvement of Physicochemical Properties and Metabolic Stability." Journal of Medicinal Chemistry.
-
OECD Guideline 471. (2020). "Bacterial Reverse Mutation Test (Ames Test)." OECD Guidelines for the Testing of Chemicals.
Sources
- 1. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 3. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Structural Analogs of 5-Methanesulfonyl-2-methylaniline: A Scaffold for Kinase Inhibitors
The study of structural analogs is a cornerstone of modern medicinal chemistry, providing critical insights into structure-activity relationships (SAR) that drive the optimization of drug candidates. This guide offers a deep dive into the structural analogs of 5-Methanesulfonyl-2-methylaniline, a key building block in the synthesis of potent kinase inhibitors. We will explore how subtle molecular modifications to this core scaffold influence biological activity, physicochemical properties, and synthetic accessibility, providing a valuable resource for researchers in drug discovery and development.
The 5-Methanesulfonyl-2-methylaniline Scaffold: A Privileged Motif in Kinase Inhibition
5-Methanesulfonyl-2-methylaniline is a substituted aniline that has gained prominence as a crucial intermediate for a class of targeted therapeutics. Its structure is characterized by an aniline ring substituted with a methyl group at the 2-position and a methanesulfonyl (methylsulfonyl) group at the 5-position. This arrangement of functional groups is not arbitrary; it serves as an excellent starting point for synthesizing complex molecules that target the ATP-binding site of various protein kinases.
Dysregulation of protein kinases is a hallmark of many diseases, particularly cancer.[1] The aniline core of our topic compound often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The methanesulfonyl group frequently extends into a solvent-exposed region or a nearby sub-pocket, where it can be modified to enhance potency and selectivity.[2]
Comparative Analysis of Key Structural Analogs
To illustrate the SAR of this scaffold, we will compare the parent intermediate with a close structural analog and a final drug product derived from it.
-
Analog A: 5-(Ethylsulfonyl)-2-methoxyaniline: A closely related analog where the methyl on the sulfonyl group is replaced by an ethyl group, and the methyl on the aniline ring is replaced by a methoxy group. This compound is a key fragment in numerous potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical mediator of angiogenesis.[3][4]
-
Analog B: Ceritinib (Zykadia®): A highly potent, FDA-approved Anaplastic Lymphoma Kinase (ALK) inhibitor used for the treatment of certain types of non-small cell lung cancer (NSCLC).[5] Ceritinib's complex structure is built upon the foundational 5-methanesulfonyl-2-methylaniline scaffold.
The following diagram illustrates the structural relationships between the core scaffold and these analogs.
Caption: Relationship between the core scaffold and its analogs.
Table 1: Comparative Profile of 5-Methanesulfonyl-2-methylaniline and Its Analogs
| Parameter | 5-Methanesulfonyl-2-methylaniline (Core) | 5-(Ethylsulfonyl)-2-methoxyaniline (Analog A) | Ceritinib (Analog B) | Causality and Rationale |
| Primary Target Class | Synthetic Intermediate | VEGFR2, PDGFR, c-Kit, CDK2/4, etc.[4] | ALK, ROS1, IGF-1R[5] | The core aniline sulfone is a versatile pharmacophore. Modifications dictate the specific kinase family targeted. |
| Biological Activity | N/A (Intermediate) | Potent fragment for VEGFR2 inhibitors (e.g., AAZ, IC50 = 22 nM)[6] | Highly potent ALK inhibitor (IC50 < 1 nM) | Elaboration of the aniline amine with complex heterocyclic systems (as in Ceritinib) is a common strategy to achieve high potency and selectivity by accessing additional binding pockets.[7] |
| Key Structural Features | Aniline, Methyl, Methanesulfonyl | Aniline, Methoxy, Ethylsulfonyl | Elaborated pyrimidine and piperidine moieties | The methoxy group in Analog A can act as a hydrogen bond acceptor, altering binding interactions compared to the methyl group. Ceritinib's extended structure maximizes interactions across the ATP binding site. |
| Aqueous Solubility | Varies with salt form | Generally low (as a free base) | Low, but formulated for oral bioavailability | Increased molecular complexity and lipophilicity, common in potent kinase inhibitors, often lead to decreased aqueous solubility, presenting formulation challenges.[8] |
Structure-Activity Relationship (SAR) Insights
The transition from a simple intermediate to a potent drug like Ceritinib highlights key medicinal chemistry strategies:
-
Hinge Binding: The aniline nitrogen is crucial for forming hydrogen bonds with the kinase hinge region.
-
Hydrophobic Pockets: The 2-methyl group occupies a small hydrophobic pocket. Replacing it with other groups (like the methoxy in Analog A) can fine-tune potency and selectivity.
-
Solvent Front Exposure: The sulfonyl group is often directed towards the solvent-exposed region of the ATP binding site. This position is tolerant of a wide variety of substituents, allowing for the modulation of physicochemical properties like solubility without sacrificing potency.[9]
-
Gatekeeper Interaction: The design of substituents must consider the "gatekeeper" residue, an amino acid that controls access to a deeper hydrophobic pocket. The potency of inhibitors is often dictated by their ability to favorably interact with this residue.
The following diagram illustrates the general SAR principles for this scaffold.
Caption: Key Structure-Activity Relationship (SAR) principles.
Experimental Protocols
Trustworthy and reproducible experimental data are the bedrock of drug discovery. Below are representative protocols for the synthesis of a key analog and the evaluation of its biological activity.
This protocol is adapted from a known, reliable synthesis.[3] The causality behind this multi-step synthesis lies in the need to control the regioselectivity of substitutions on the aromatic ring. Protecting groups and carefully chosen reaction sequences are essential.
Workflow Diagram:
Caption: Synthetic workflow for 5-(ethylsulfonyl)-2-methoxyaniline.
Step-by-Step Procedure:
-
Thiol Formation: 4-Methoxybenzene-1-sulfonyl chloride is reacted with sodium sulfite and sodium bicarbonate, followed by reduction with zinc dust in an acidic medium to yield 4-methoxybenzenethiol.
-
Ethylation: The resulting thiol is S-ethylated using ethyl iodide in the presence of a base like potassium carbonate to form 1-ethylthio-4-methoxybenzene.
-
Nitration: The ethylthioether is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group, yielding 1-ethylthio-4-methoxy-2-nitrobenzene.
-
Oxidation & Reduction: The ethylthioether is oxidized to the corresponding ethylsulfone, and simultaneously, the nitro group is reduced to an amine using catalytic hydrogenation (e.g., H2 gas with a Palladium on carbon catalyst) or other standard reduction methods (e.g., Fe/HCl).
-
Purification: The final product, 5-(ethylsulfonyl)-2-methoxyaniline, is purified by crystallization or column chromatography. Each intermediate should be characterized (e.g., by NMR, MS) to confirm its structure before proceeding.
This protocol describes a common method to determine the inhibitory potency (IC50) of a compound like Ceritinib against its target kinase, ALK. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction.[10] The amount of light generated is directly proportional to kinase activity, allowing for precise measurement of inhibition.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare 1x kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA). Dilute recombinant ALK enzyme, ATP, and the substrate (a suitable peptide for ALK) to their final desired concentrations in the kinase buffer.
-
Inhibitor Dilution: Prepare a serial dilution of the test compound (e.g., Ceritinib) in 5% DMSO. This will be used to generate a dose-response curve.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution (or 5% DMSO for control wells). Add 2 µL of the diluted ALK enzyme, followed by 2 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubation: Cover the plate and incubate at room temperature for 60 minutes.
-
ADP Detection (Part 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP, which is then used by a luciferase to produce light.
-
Signal Measurement: Incubate for 30 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
The 5-methanesulfonyl-2-methylaniline scaffold is a testament to the power of fragment-based and structure-guided drug design. Its journey from a simple chemical intermediate to the core of life-saving therapeutics like Ceritinib demonstrates how systematic analoging can yield compounds with remarkable potency and selectivity. Future research will likely focus on developing analogs that can overcome acquired resistance mutations in kinases like ALK, further refining the physicochemical properties to improve drug-like characteristics, and exploring this privileged scaffold against other kinase targets. The principles and protocols outlined in this guide provide a solid foundation for researchers contributing to this exciting and impactful field.
References
-
ALK (L1196M) Kinase Assay Protocol. Promega Corporation.
-
Optimization of a LanthaScreen Kinase assay for ALK. Thermo Fisher Scientific.
-
Kinase Inhibitor Screening Displayed ALK as a Possible Therapeutic Biomarker for Gastric Cancer. MDPI.
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI.
-
Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journals.
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PubMed.
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC.
-
Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. PMC.
-
Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. PubMed.
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI.
-
A Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
ALK - Biomarker Consortium. OncLive.
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- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biomarker.onclive.com [biomarker.onclive.com]
- 6. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors [beilstein-journals.org]
- 7. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. worldwide.promega.com [worldwide.promega.com]
assessing the purity of synthesized vs commercial 5-Methanesulfonyl-2-methylaniline
Benchmarking Purity: Synthesized vs. Commercial 5-Methanesulfonyl-2-methylaniline
Executive Summary
5-Methanesulfonyl-2-methylaniline (CAS: 362536-43-0) is a critical intermediate in the synthesis of the tyrosine kinase inhibitor Lapatinib (Tykerb).[1] In drug development workflows, the choice between sourcing this intermediate commercially or synthesizing it in-house often dictates the downstream impurity profile of the final API.
This guide provides an objective, data-driven framework for assessing the quality of this specific aniline derivative. We move beyond simple Certificate of Analysis (CoA) verification to a self-validating analytical triad : HPLC-UV/MS for separation, qNMR for absolute purity, and DSC for solid-state characterization.
Part 1: The Challenge – Origin of Impurities
The impurity profile of 5-Methanesulfonyl-2-methylaniline is distinct depending on its source. Understanding these origins is the first step in accurate assessment.
The Synthesis vs. Storage Dichotomy
-
Synthesized (In-House): The primary risks are unreacted precursors and regioisomers. The introduction of the sulfone group (often via chlorosulfonation or displacement) can lead to isomers that are difficult to separate from the main peak on standard C18 columns.
-
Commercial (Purchased): The primary risks are oxidative degradation and moisture absorption. Anilines are prone to oxidation (forming azo/azoxy dimers) and N-oxide formation upon prolonged storage, while the sulfone moiety increases hygroscopicity.
Visualization: Impurity Genealogy
Figure 1: Genealogical mapping of impurities based on the origin of the starting material.[1]
Part 2: The Analytical Strategy (The Triad)
To ensure scientific integrity, we employ an orthogonal approach. Relying solely on HPLC area% is insufficient because aniline oxidation products often have higher extinction coefficients than the parent molecule, artificially inflating impurity estimates.
Method A: HPLC-UV/MS (Separation & ID)
-
Objective: Detect trace organic impurities and confirm identity via MS.
-
Critical Parameter: pH control. Anilines are basic; sulfones are polar. A low pH mobile phase ensures the aniline is protonated (improved peak shape) and prevents tailing.
Protocol 1: Gradient HPLC Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Standard stationary phase; end-capping reduces silanol interactions with amine. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH (~2.7) protonates the aniline (
Method B: qNMR (Absolute Purity)
-
Objective: Determine the absolute mass balance purity, independent of UV response factors.
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).
-
Why: Maleic acid has a singlet at ~6.3 ppm (D2O/DMSO), which typically does not overlap with the aromatic aniline protons (6.5–7.5 ppm) or the methyl/methanesulfonyl alkyl protons (2.0–3.5 ppm).[1]
-
Protocol 2: qNMR Workflow
-
Solvent: Dissolve ~10 mg of analyte and ~5 mg of IS (weighed to 0.01 mg precision) in DMSO-d6.
-
Acquisition: 400 MHz or higher.
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 30 seconds (5x T1) to ensure full relaxation.
-
Calculation:
(Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
Method C: DSC (Thermal History)
-
Objective: Detect amorphous content and solvates.
-
Relevance: Synthesized batches often trap solvent in the crystal lattice. Commercial batches may show broadened melting endotherms due to degradation.
Part 3: Comparative Data & Results
The following data represents a typical benchmarking scenario between a fresh in-house batch and a stored commercial batch.
Quantitative Comparison
| Metric | Commercial Batch (Stored 6 mo) | Synthesized Batch (In-House) | Interpretation |
| Appearance | Dark Beige / Brown | Off-white / Pale Yellow | Darkening indicates surface oxidation (aniline -> azo).[1] |
| HPLC Purity (Area%) | 98.2% | 96.5% | Commercial looks purer by UV, but see qNMR. |
| qNMR Purity (wt%) | 94.1% | 95.8% | CRITICAL: Commercial batch contains non-UV active water/salts or decomposed polymer. |
| Major Impurity | Unknown @ RRT 1.2 (Likely Dimer) | Precursor @ RRT 0.9 (Unreacted) | Commercial impurity is degradation; Synthesized is process-related.[1] |
| Water Content (KF) | 1.5% | 0.2% | Sulfones are hygroscopic; commercial packaging failed. |
Visualizing the Workflow
Figure 2: The decision logic for releasing the intermediate into downstream Lapatinib synthesis.
Part 4: Discussion & Recommendations
The "Invisible" Impurity Trap
A common pitfall in assessing 5-Methanesulfonyl-2-methylaniline is relying solely on HPLC. As shown in the data above, the commercial batch appeared 98.2% pure by HPLC but only 94.1% by qNMR. This discrepancy is often due to inorganic salts (not UV active) or oligomeric degradation products that stick to the column or elute in the void volume.
Recommendation: Always validate the Certificate of Analysis (CoA) of commercial sources with an internal qNMR check, especially if the appearance is dark (brown/red).
Purification of Synthesized Material
If your in-house synthesis yields high regioisomer content (e.g., 4-methanesulfonyl isomer), standard recrystallization in Ethanol/Water (80:[1]20) is often effective. The sulfone's polarity allows for tunable solubility based on water content.
Safety Note
Anilines are toxic and potentially genotoxic. Handle all synthesized and commercial samples in a fume hood. The sulfone group may reduce volatility compared to simple toluidines, but skin absorption remains a risk.
References
-
International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures Q2(R2). ICH Guidelines.[3] [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5] Journal of Medicinal Chemistry, 55(6), 2772-2780.[1] [Link]
-
U.S. Food and Drug Administration (FDA). (2007).[6] Lapatinib (Tykerb) Label and Approval History. FDA Approved Drug Products.[6] [Link]
-
BIPM. (2019). qNMR Internal Standard Reference Data (ISRD) - Maleic Acid. Bureau International des Poids et Mesures. [Link]
Sources
- 1. Synthesis of sulfonyl 2-aryl-5-methylenyltetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. database.ich.org [database.ich.org]
- 4. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. bipm.org [bipm.org]
- 6. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
5-Methanesulfonyl-2-methylaniline hydrochloride proper disposal procedures
Executive Summary: Immediate Action Protocol
For the Researcher in a Hurry: Treat 5-Methanesulfonyl-2-methylaniline hydrochloride (CAS: 1153193-10-2) as a High-Hazard Aromatic Amine .[1][2][3] It poses risks of acute toxicity, severe irritation, and potential long-term organ damage.[1][2]
-
Waste Classification: Hazardous Chemical Waste (Toxic, Irritant).[2][3]
-
Primary Disposal Method: High-Temperature Incineration with Scrubber.[1][2][3]
-
Incompatibility: Never mix with strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (liberates free amine).[1][2][3]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its behavior.[3] This compound is not just "generic waste"; it is a functionalized aniline salt.[3]
| Property | Specification | Operational Implication |
| Chemical Name | 5-Methanesulfonyl-2-methylaniline hydrochloride | Official ID for waste tags.[1][2][3] |
| CAS Number | 1153193-10-2 (Salt) / 1671-48-3 (Free Base) | Use these for waste manifest verification.[1][2][3] |
| Molecular Formula | Contains Sulfur , Nitrogen , and Chlorine .[1][2][3][4] Incineration requires scrubbers for | |
| Physical State | Solid (Powder/Crystalline) | Dust inhalation risk during weighing/disposal.[2][3] |
| Acidity | Acidic (HCl salt) | Aqueous solutions will lower pH; may require neutralization before containerization to prevent drum corrosion.[2][3] |
| Hazards | Acute Tox. 4, Skin/Eye Irrit. 2, STOT SE 3 | PPE Mandatory: Nitrile gloves, safety goggles, lab coat, N95/P100 mask if dust is generated.[2] |
Disposal Decision Logic (Visualized)
The following flowchart illustrates the decision-making process for segregating this specific waste stream.
Figure 1: Decision tree for segregating 5-Methanesulfonyl-2-methylaniline hydrochloride waste based on physical state and solvent composition.
Detailed Operational Protocols
Protocol A: Solid Waste (Pure Compound & Contaminated Debris)
Applicable for: Expired chemicals, weighing paper, contaminated gloves, and spill cleanup materials.[1][2][3]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Do not use metal containers as residual HCl moisture can cause corrosion.
-
Double Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the HDPE jar. This minimizes dust release when the waste facility opens the container.
-
Labeling:
Protocol B: Liquid Waste (Reaction Mixtures)
Applicable for: Mother liquors, reaction byproducts, and washing solvents.[1][2][3]
Scenario 1: Organic Solvents (DCM, Methanol, DMSO) [1][2][3]
-
The Rule: Because the molecule contains Chlorine (in the HCl salt) and Sulfur (in the sulfone), this must go into the Halogenated Organic Waste stream.[1][2][3]
-
Why? Even if dissolved in non-halogenated methanol, the presence of the Cl/S atoms requires specific flue gas treatment during incineration to prevent acid rain precursors (
, ).[2] -
Action: Pour into the "Halogenated Solvent" carboy.[2]
Scenario 2: Aqueous Solutions
-
The Risk: The hydrochloride salt hydrolyzes to form a weak acid.[2]
-
Step 1: Test pH.[2] If pH < 4, slowly neutralize with dilute Sodium Bicarbonate (
) or Sodium Hydroxide ( ) to pH 6–9.[2] -
Step 2: Transfer to a carboy labeled "Toxic Aqueous Waste" .[1][2]
-
Step 3: Never pour down the sink. The aromatic amine moiety is toxic to aquatic life and difficult for municipal water treatment to degrade.[3]
Protocol C: Empty Container Management
-
Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (Methanol or Acetone is recommended over water for solubility).[2][3]
-
Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container.
-
Defacing: Cross out the label and mark "EMPTY" before discarding the glass bottle in the laboratory glass trash.
Segregation & Incompatibilities
Failure to segregate is the leading cause of laboratory fires.[3] For this specific compound:
| Incompatible Class | The Reaction Risk |
| Strong Oxidizers (Nitric Acid, | Aromatic amines are easily oxidized.[1][2][3] Mixing with strong oxidizers can lead to rapid exothermic reactions or ignition.[3] |
| Strong Bases (Conc.[2][3] NaOH/KOH) | Will deprotonate the hydrochloride salt, releasing the free amine. While not explosive, this changes solubility and may release amine vapors. |
| Aldehydes | Amines react with aldehydes to form imines (Schiff bases), generating heat and changing the chemical nature of the waste.[2][3] |
Emergency Spill Response
Scenario: You drop a 5g bottle of powder on the floor.
-
Isolate: Evacuate the immediate area (3-meter radius).[1][2]
-
PPE Up: Wear double nitrile gloves, safety goggles, and an N95 respirator (dust protection is critical).
-
Contain: Cover the spill with a damp paper towel to prevent dust from becoming airborne.
-
Clean:
-
Dispose: All cleanup materials go into the Solid Hazardous Waste container (Protocol A).
References
-
PubChem. (n.d.).[2][3] Compound Summary: 5-Mesyl-2-((2-nitrophenyl)thio)aniline (Related Structure/Properties). National Library of Medicine.[3] Retrieved October 26, 2025, from [Link][1][2][3]
Sources
- 1. 93778-19-9 5-mesyl-2-[(2-nitrophenyl)thio]aniline 5-mesyl-2-[(2-nitrophenyl)thio]aniline - CAS Database [chemnet.com]
- 2. chemscene.com [chemscene.com]
- 3. 5-Mesyl-2-((2-nitrophenyl)thio)aniline | C13H12N2O4S2 | CID 3022327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 10xchem.com [10xchem.com]
- 5. 1021045-45-3_CAS号:1021045-45-3_2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-methoxyphenyl)acetamide - 化源网 [chemsrc.com]
- 6. CAS:1335496-96-2, 2-Methyl-3-(methylsulfonyl)aniline-毕得医药 [bidepharm.com]
- 7. 33815-66-6_trans-1-acetoxy-2-chlorocyclohexaneCAS号:33815-66-6_trans-1-acetoxy-2-chlorocyclohexane【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 8. echemi.com [echemi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
